molecular formula C11H11BrN2O B8454899 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B8454899
M. Wt: 267.12 g/mol
InChI Key: HUKIINOPDOSSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a versatile brominated pyrazole derivative designed for research and development applications. This compound features a bromine atom at the 4-position of the pyrazole ring, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The 3-methoxybenzyl (3-anisyl) group attached to the pyrazole nitrogen makes it a useful scaffold in medicinal chemistry and materials science. Researchers value this bromopyrazole as a key intermediate in the synthesis of more complex molecules, including potential pharmacologically active compounds . As a common practice in handling research chemicals, proper safety protocols should be observed. This product is intended for research purposes solely and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11BrN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3

InChI Key

HUKIINOPDOSSOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)Br

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure and Applications of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust physicochemical properties and predictable binding modalities[1]. 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole (CAS: 1183361-75-2) is a highly versatile, synthetically valuable intermediate[2]. It strategically combines an electron-rich heterocyclic core, a lipophilic benzyl ether moiety, and a highly reactive C4-halogen handle. This whitepaper provides an in-depth analysis of its structural rationale, validated synthetic methodologies, and downstream applications in transition-metal-catalyzed cross-coupling workflows.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The quantitative data for this compound is summarized below.

PropertyValue / Description
Chemical Name 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole
CAS Registry Number 1183361-75-2[3]
Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Structural Class Halogenated N-substituted Heterocycle
Predicted LogP ~3.2 (Favorable for membrane permeability)
H-Bond Donors / Acceptors 0 / 3 (N2 of pyrazole, O of methoxy group)
Reactivity Profile Stable under standard conditions; highly susceptible to Pd/Ni-catalyzed oxidative addition at the C4-Br bond[4].

Structural Rationale & Mechanistic Insights

The architecture of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole is engineered for maximum utility in structure-activity relationship (SAR) campaigns:

  • The 4-Bromo Handle: Halogenation at the 4-position of the pyrazole ring is thermodynamically favored due to the electron-rich nature of the C4 carbon[5]. The resulting C-Br bond serves as an ideal electrophilic partner for[4].

  • The 1-(3-Methoxybenzyl) Substitution: Unsubstituted 1H-pyrazoles suffer from annular tautomerism, complicating NMR characterization and leading to regiochemical mixtures during downstream functionalization. N-alkylation locks the tautomeric state. Furthermore, the 3-methoxybenzyl group acts as a lipophilic pharmacophore that can engage in π-π stacking and dipole interactions within target protein pockets, or alternatively, serve as a robust protecting group that can be cleaved under strongly acidic or reductive conditions.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of this compound relies on the nucleophilic substitution ( SN​2 ) of 3-methoxybenzyl bromide by the pyrazolate anion. The protocol described below is designed as a self-validating system to ensure high yield and purity.

Causality in Experimental Design

While pyrazole is a weak acid ( pKa​≈14.4 ), the use of Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Dimethylformamide (DMF) is highly effective. DMF solvates the potassium cation but leaves the pyrazolate anion unsolvated and highly nucleophilic. This kinetic enhancement drives the equilibrium forward without requiring harsh bases like Sodium Hydride (NaH), thereby preventing the degradation of the electrophile.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-bromopyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered K2​CO3​ (1.5 equiv). Stir the suspension at ambient temperature for 20 minutes to generate the active nucleophile.

  • Alkylation: Dropwise add 3-methoxybenzyl bromide (1.1 equiv) via a syringe. Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic side reactions.

  • Reaction Propagation: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase until the starting material is fully consumed.

  • Aqueous Workup (Self-Validation): Quench the reaction by pouring the mixture into ice-cold distilled water. This critical step forces the hydrophobic product to precipitate or partition into the organic phase while completely dissolving the DMF and inorganic salts.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

SynthesisWorkflow A 4-Bromopyrazole (Nucleophile) C Base (K2CO3) & Solvent (DMF) Stir at 60-80°C A->C B 3-Methoxybenzyl Bromide (Electrophile) B->C D SN2 N-Alkylation Intermediate State C->D Deprotonation & Attack E 4-Bromo-1-(3-methoxybenzyl) -1H-pyrazole D->E Product Formation

Workflow for the SN2 N-alkylation synthesis of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its ability to undergo to generate complex 4-aryl or 4-alkyl pyrazoles[6]. Because the C4 position of pyrazole is electron-rich, oxidative addition of Pd(0) into the C-Br bond can be kinetically slow. Therefore, utilizing electron-rich phosphine ligands (e.g., dppf or XPhos) is highly recommended[7].

Standard Suzuki-Miyaura Protocol
  • Combine 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv) in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1).

  • Degassing: Sparge the mixture with dry N2​ or Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) species, halting the catalytic cycle.

  • Add Pd(PPh3​)4​ or PdCl2​(dppf) (0.05 equiv) and heat the sealed vessel to 90°C for 12 hours[7].

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the resulting 4-arylpyrazole via chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into C-Br) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII + Pyrazole Deriv. TM Transmetalation (Boronic Acid + Base) PdII->TM PdII_Ar Diaryl Pd(II) Complex TM->PdII_Ar + Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product 4-Aryl-1-(3-methoxybenzyl) -1H-pyrazole RE->Product Yields Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-bromopyrazole functionalization.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • 1 H NMR (CDCl 3​ , 400 MHz): The pyrazole protons (C3-H and C5-H) will appear as two distinct, sharp singlets between 7.30 and 7.60 ppm. The benzylic −CH2​− protons will present as a distinct singlet near 5.25 ppm, confirming successful N-alkylation. The methoxy ( −OCH3​ ) protons will appear as a sharp singlet around 3.80 ppm.

  • LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 267 and 269 [M+H]+ , which is the definitive signature of a single bromine atom in the molecule.

Conclusion

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a highly optimized intermediate that bridges the gap between raw starting materials and complex, biologically active APIs. By leveraging the predictable reactivity of the C4-bromide and the structural stability imparted by the 3-methoxybenzyl group, researchers can rapidly generate diverse libraries of pyrazole derivatives for high-throughput screening and drug discovery.

References

  • RHHZ. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction". Source: Chinese Chemical Letters. URL:[Link]

  • National Institutes of Health (PMC). "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". Source: ACS Comb Sci. URL:[Link]

  • Ichikawa, H., et al. "Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents". Source: Heterocycles / CLOCKSS. URL: [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the 1-(3-methoxybenzyl) substituent can influence the molecule's steric and electronic properties, as well as its interactions with biological targets. This guide provides an in-depth overview of the molecular characteristics, a detailed synthetic protocol, and the potential applications of this compound, grounded in established chemical principles and data from closely related analogues.

Molecular and Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₁₁H₁₁BrN₂OCalculation
Molecular Weight 267.12 g/mol Calculation
IUPAC Name 4-bromo-1-(3-methoxybenzyl)-1H-pyrazoleIUPAC Nomenclature
Appearance Expected to be a white to off-white solid or oilAnalogy to similar N-benzyl pyrazoles
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General properties of N-substituted pyrazoles

Synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

The most direct and common method for the synthesis of 1-substituted pyrazoles is the N-alkylation of the pyrazole ring.[3] In this case, 4-bromopyrazole serves as the starting material and is reacted with 3-methoxybenzyl halide (chloride or bromide) in the presence of a base.

Synthetic Workflow Diagram

SynthesisWorkflow Synthetic Workflow for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis 4-Bromopyrazole 4-Bromopyrazole N-Alkylation N-Alkylation 4-Bromopyrazole->N-Alkylation 3-Methoxybenzyl_Chloride 3-Methoxybenzyl_Chloride 3-Methoxybenzyl_Chloride->N-Alkylation Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->N-Alkylation Solvent (e.g., DMF, ACN) Solvent (e.g., DMF, ACN) Solvent (e.g., DMF, ACN)->N-Alkylation Quenching Quenching N-Alkylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Column Chromatography) Purification (Column Chromatography) Drying->Purification (Column Chromatography) Product 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Purification (Column Chromatography)->Product Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Product->Characterization (NMR, MS, IR)

Sources

An In-depth Technical Guide to 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Its derivatives are integral to the development of a wide range of therapeutics, from anti-inflammatory agents to oncology treatments. This guide focuses on a specific, yet important, derivative: 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. While this particular isomer is not as commonly documented as its 4-methoxy counterpart, its synthesis and potential applications are of significant interest to researchers engaged in scaffold hopping and the exploration of novel chemical space. This document serves as a comprehensive technical resource, providing insights into its identification, synthesis, potential applications, and safety considerations, grounded in the established chemistry of its constituent moieties.

Chemical Identification and Properties

A definitive CAS number for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is not readily found in major chemical databases. This suggests that the compound is not widely commercially available and likely requires custom synthesis. However, we can construct its chemical identity and predict its properties based on its core components: 4-bromopyrazole and the 3-methoxybenzyl group.

IdentifierValueSource
IUPAC Name 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole-
Molecular Formula C₁₁H₁₁BrN₂O-
Molecular Weight 267.12 g/mol -
Canonical SMILES COC1=CC(=CC=C1)CN2C=C(C=N2)Br-
InChI Key (Predicted)-

The core starting material, 4-bromo-1H-pyrazole , is well-characterized:

IdentifierValueSource
CAS Number 2075-45-8[1][2][3][4]
Molecular Formula C₃H₃BrN₂[1][2]
Molecular Weight 146.97 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[5]
Melting Point 91 - 98 °C[5]

The alkylating agent, 3-methoxybenzyl chloride , is also a known reagent:

IdentifierValueSource
CAS Number 824-98-6
Molecular Formula C₈H₉ClO[6]
Molecular Weight 156.61 g/mol
Appearance Colorless to pale yellow liquid[6]
Boiling Point 124 °C at 13 mmHg

Synthesis and Mechanism

The most direct and established method for synthesizing 1-substituted pyrazoles is the N-alkylation of the pyrazole ring.[7][8] This reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on an alkyl halide.

Proposed Synthetic Workflow

The synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole would logically follow the N-alkylation of 4-bromo-1H-pyrazole with 3-methoxybenzyl chloride. A base is required to deprotonate the pyrazole, and a suitable solvent is needed to facilitate the reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 4-Bromo-1H-pyrazole E N-Alkylation (Deprotonation followed by Nucleophilic Substitution) A->E B 3-Methoxybenzyl Chloride B->E C Base (e.g., KOH, K₂CO₃) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Aqueous Work-up (Extraction) E->F G Drying and Solvent Removal F->G H Column Chromatography G->H I 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole H->I

Caption: Proposed synthesis workflow for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the N-alkylation of pyrazoles.[7][8]

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).

  • Solvent Addition : Add an anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile, to achieve a concentration of approximately 0.1-0.5 M.

  • Addition of Alkylating Agent : To the stirred suspension, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring : The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction : Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.

  • Washing and Drying : The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Spectroscopic Characterization (Predicted)

While experimental data for the target molecule is not available, the expected spectroscopic characteristics can be predicted based on analogous structures.[9][10]

  • ¹H NMR : The spectrum would be expected to show signals for the pyrazole ring protons, the benzylic methylene protons, the methoxy group protons, and the aromatic protons of the benzyl ring. The benzylic CH₂ protons would likely appear as a singlet around 5.3 ppm. The pyrazole protons would appear as distinct singlets, and the aromatic protons of the 3-methoxybenzyl group would show a characteristic splitting pattern.

  • ¹³C NMR : The spectrum would show distinct signals for the two carbons of the pyrazole ring, with the carbon attached to the bromine (C4) appearing at a higher field. Signals for the benzylic carbon, the methoxy carbon, and the aromatic carbons would also be present.

  • Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.12 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2).

Applications in Research and Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. Substituted pyrazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[11][12]

The 4-bromo substituent on the pyrazole ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of structure-activity relationships (SAR).

The 1-(3-methoxybenzyl) group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The position of the methoxy group (meta in this case, as opposed to the more commonly seen para) can lead to different binding interactions with biological targets, potentially offering a unique pharmacological profile.

Given the known biological activities of substituted pyrazoles, 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a valuable intermediate for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to:

  • Kinase Inhibition : The pyrazole scaffold is a common feature in many kinase inhibitors.

  • Antimicrobial Agents : Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[11]

  • Central Nervous System (CNS) Agents : The lipophilic nature of the benzyl group may facilitate blood-brain barrier penetration, making derivatives of this compound interesting for CNS targets.

Safety and Handling

Detailed toxicological data for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Safety recommendations should be based on the known hazards of its precursors.

  • 4-bromo-1H-pyrazole : This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.

  • 3-methoxybenzyl chloride : As a benzyl halide, it is expected to be a lachrymator and an irritant.

Recommended Handling Procedures :

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole represents an intriguing, albeit less-explored, member of the vast pyrazole family. While its specific identifiers and properties are not yet cataloged in major databases, its synthesis is readily achievable through established N-alkylation methodologies. The true value of this compound lies in its potential as a versatile building block for medicinal chemistry and drug discovery. The combination of the synthetically tractable 4-bromo position and the unique 3-methoxybenzyl substituent offers researchers a valuable tool for creating novel molecular architectures with the potential for diverse and potent biological activities. As with any novel compound, appropriate safety precautions are paramount during its synthesis and handling. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.

References

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Matrix Fine Chemicals. 4-BROMO-1H-PYRAZOLE | CAS 2075-45-8. Available at: [Link].

  • Kucerova-Chlupacova, M., et al.
  • CAS Common Chemistry. 4-Bromopyrazole. Available at: [Link].

  • Gherman, C., et al. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules2021, 26, 5028.
  • Al-Azzawi, A. M., et al. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of Chemistry2019, 2019, 5923060.
  • Díez-Barra, E., et al. Synthesis of N-alkylpyrazoles by phase transfer catalysis.
  • Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society2011, 55, 238-241.
  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry2022, 87, 10018-10025.
  • Patel, N. B., et al. Synthesis of 2-benzylthiopyrimidinyl pyrazole analogs and their antimicrobial activities. Medicinal Chemistry Research2012, 21, 3549-3558.
  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed2022 . Available at: [Link].

  • Google Patents. US5705656A - N-alkylation method of pyrazole.
  • Al-Ostath, A. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen2024.
  • ResearchGate. Conversion of 3-methoxybenzyl chloride with time for ligands L 1a , L.... Available at: [Link].

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link].

  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. 2017, 33.

Sources

The Bioactivity Profile and Functionalization of N-Benzyl Substituted Bromopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl substituted bromopyrazoles have emerged as privileged scaffolds in modern medicinal chemistry and drug discovery. The pyrazole nucleus, characterized by its two adjacent nitrogen atoms, is a fundamental structural motif in numerous FDA-approved therapeutics. However, the strategic incorporation of an N-benzyl protecting group coupled with a bromine atom at the C3 or C4 position transforms this simple heterocycle into a highly versatile, bifunctional building block. This guide provides an in-depth analysis of the structural rationale, synthetic functionalization workflows, and the diverse bioactivity profile of these compounds, ranging from kinase inhibition in oncology to potent antitubercular and antiviral applications.

Structural and Mechanistic Rationale

The design of N-benzyl bromopyrazoles is rooted in precise electronic and steric tuning. Unprotected pyrazoles present a significant challenge in palladium-catalyzed cross-coupling reactions because the basic, unprotected nitrogen atoms can coordinate with the metal center, forming stable, unreactive dimeric Pd(II) complexes that poison the catalytic cycle 1.

The N-benzyl group serves a dual mechanistic purpose:

  • Catalyst Preservation: By masking the N1 position, the benzyl group prevents the formation of inhibitory bridged Pd(II) complexes, enabling high-yielding C-C and C-N bond formations 2.

  • Pharmacophore Enhancement: In biological systems, the lipophilic benzyl moiety enhances membrane permeability and provides critical hydrophobic interactions within the deep ATP-binding pockets of target kinases, such as PLK1 and Aurora B 3.

Furthermore, the regiochemistry of the bromine atom dictates reactivity. The C4-Br bond in pyrazoles is notoriously sluggish toward oxidative addition due to the electron-rich nature of the heterocycle 1. Consequently, specialized electron-rich, bulky phosphine ligands (e.g., tBuDavePhos or XPhos) are required to force the catalytic cycle forward [[4]]().

Synthesis and Functionalization Workflows

The true value of 1-benzyl-4-bromopyrazole lies in its utility as a central hub for divergent synthesis. Through controlled transition-metal catalysis, this scaffold can be elaborated into diverse libraries of bioactive agents.

Workflow A 1-Benzyl-4-bromopyrazole B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Arylboronic Acid C Buchwald-Hartwig Amination A->C Pd(dba)2, Amine, tBuDavePhos D 4-Aryl-1-benzylpyrazole (JAK/Aurora B Inhibitors) B->D E 4-Amino-1-benzylpyrazole (PLK1 Inhibitors) C->E

Fig 1: Divergent Pd-catalyzed functionalization of 1-benzyl-4-bromopyrazole.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the C-N bond formation to generate 4-amino-1-benzylpyrazoles, which are critical precursors for Aurora B and PLK1 kinase inhibitors 5.

Causality & Reagent Selection:

  • Pd(dba)2 (10 mol%): Acts as an air-stable Pd(0) source that readily exchanges its dibenzylideneacetone (dba) ligands for the active phosphine ligand.

  • tBuDavePhos (20 mol%): A highly sterically demanding, electron-rich biaryl phosphine ligand. It accelerates the challenging oxidative addition into the electron-rich pyrazole C4-Br bond and promotes rapid reductive elimination 4.

  • tBuOK (2.0 eq): A strong, non-nucleophilic base necessary to deprotonate the secondary amine prior to transmetalation.

  • Microwave Irradiation: Overcomes the high activation energy barrier of C4-haloazoles, reducing reaction times from days to hours while minimizing degradation 4.

Step-by-Step Methodology:

  • In a dried microwave vial under an inert argon atmosphere, dissolve 1-benzyl-4-bromopyrazole (1.0 eq) in anhydrous xylene (0.06 M concentration).

  • Add Pd(dba)2 (10 mol%) and tBuDavePhos (20 mol%). Stir for 5 minutes at room temperature to allow the active pre-catalyst complex to form.

  • Add the desired secondary amine (e.g., piperidine or pyrrolidine, 2.0 eq) followed by tBuOK (2.0 eq).

  • Seal the vial and subject the mixture to microwave irradiation at 90 °C for 24 hours 4.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Combine 1-benzyl-4-bromopyrazole (1.0 mmol) and the corresponding arylboronic acid (2.0 mmol) in a Schlenk flask.

  • Add an XPhos-derived palladium precatalyst (e.g., P1 or P2, 2.5–7 mol%) and K3PO4 (2.0 mmol) 1.

  • Suspend the mixture in a degassed solvent system of 1,4-dioxane and H2O (4:1 v/v, 5 mL total). The water is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Heat the reaction mixture at 100 °C for 15–20 hours until full conversion is observed via TLC or LC-MS 2.

  • Extract with dichloromethane, dry over anhydrous Na2SO4, and purify via column chromatography.

Bioactivity Profile & Target Interactions

Derivatives synthesized from the N-benzyl bromopyrazole scaffold exhibit an exceptionally broad spectrum of biological activities. The substitution pattern at the C4 position dictates the primary pharmacological target.

Quantitative Bioactivity Summary
Derivative ClassPrimary Target / PathogenBioactivity MetricClinical / Preclinical Relevance
N-Benzyl-4-aminopyrazoles Polo-like Kinase 1 (PLK1)High affinity bindingOncology; overcomes resistance to conventional PLK1 inhibitors 3
4-Heteroarylamidopyrazoles Aurora B / JAK KinasesPotent InhibitionOncology; structural analogs of AZD1152 and Ruxolitinib 5
1,3,4-Trisubstituted Pyrazoles Mycobacterium tuberculosis H37RaIC50 = 0.208 μg/mLInfectious Disease; potent antitubercular agent 6
Bromopyrazole Intermediates Filoviridae (Ebola/Marburg)Viral replication inhibitionAntiviral therapeutics [[7]]()
Mechanism of Action: Kinase Inhibition

In the context of oncology, pyrazole derivatives act as ATP-competitive inhibitors. The pyrazole nitrogen acts as a hydrogen bond acceptor/donor with the kinase hinge region, while the N-benzyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site. This dual interaction robustly inhibits the phosphorylation cascade necessary for cell cycle progression.

Pathway A N-Benzyl Pyrazole Derivative B ATP-Binding Pocket (PLK1 / Aurora B) A->B Competitive Binding C Inhibition of Phosphorylation B->C Kinase Inactivation D G2/M Phase Cell Cycle Arrest C->D Mitotic Disruption E Apoptosis (Cancer Cell Death) D->E Signal Transduction

Fig 2: Mechanism of action for pyrazole-based PLK1/Aurora B kinase inhibitors.

Conclusion

N-benzyl substituted bromopyrazoles are indispensable intermediates that bridge the gap between fundamental organic synthesis and advanced drug discovery. By understanding the intricate balance of steric protection and electronic activation, researchers can leverage these scaffolds to synthesize highly potent, targeted therapeutics against resistant cancers, tuberculosis, and emerging viral threats.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Molecules (MDPI) URL:[Link]

  • Google Patents (US20230219966A1)
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs ResearchGate URL: [Link]

  • Google Patents (US9949994B2)

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metabolic stability predictions for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life, clearance, and oral bioavailability. This guide provides a comprehensive technical overview for assessing the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect the molecule's structural features to predict metabolic liabilities, detail a robust experimental protocol for in vitro assessment using liver microsomes, and outline the bioanalytical and data interpretation workflows. This document is intended for researchers and drug development professionals seeking to understand and predict the metabolic fate of novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a chemical hit to a viable drug candidate, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Metabolism, the enzymatic conversion of drug molecules into different compounds (metabolites), is a primary mechanism of drug clearance from the body.[1][2] A compound that is metabolized too rapidly will likely have a short duration of action and poor bioavailability, requiring frequent, high doses that can increase the risk of off-target toxicity. Conversely, a compound that is excessively stable may accumulate in the body, leading to safety concerns. Therefore, a thorough understanding of a molecule's metabolic stability is essential for optimizing its pharmacokinetic and safety profiles.[3]

The liver is the principal site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of Phase I oxidative reactions.[4][5][6] In vitro models, such as liver microsomes and hepatocytes, are indispensable tools for predicting in vivo hepatic clearance in a cost-effective and high-throughput manner.[7][8]

Structural Analysis and Predicted Metabolic Liabilities

A priori evaluation of a molecule's structure can provide critical insights into its potential metabolic "soft spots"—the sites most susceptible to enzymatic modification. The structure of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole presents several key features for consideration.

  • The Pyrazole Core: The pyrazole ring itself is a π-excessive heterocycle and is generally considered to be relatively stable. However, heterocyclic rings can be targets for oxidation by enzymes like aldehyde oxidase (AOX) or CYPs.[9]

  • The Bromo Substituent: While enzymatic dehalogenation can occur, C-Br bonds are relatively strong, and this is often a less favored metabolic pathway compared to the oxidation of C-H bonds.[10]

  • The Benzyl Group: The benzylic carbon (the -CH₂- linker) is a classic site of metabolic vulnerability. CYPs readily hydroxylate benzylic positions due to the relative stability of the resulting radical intermediate.[1][11] This is a highly probable primary metabolic pathway.

  • The 3-Methoxybenzyl Moiety: This part of the molecule presents two major potential sites for metabolism:

    • O-Demethylation: The methoxy group (-OCH₃) is a very common target for CYP-mediated O-dealkylation, which would yield a phenolic metabolite.[1][12] This is a high-probability metabolic route that can significantly alter the compound's properties. The presence of a methoxy group is often used by medicinal chemists to improve metabolic stability or modulate binding, but its susceptibility to metabolism must always be evaluated.[13][14][15][16]

    • Arene Oxidation: The aromatic ring itself can undergo hydroxylation at various positions, a process known as arene oxidation, to form phenolic metabolites.[17]

Based on this analysis, the primary metabolic liabilities are predicted to be benzylic hydroxylation and O-demethylation of the methoxy group.

cluster_0 Structural Features & Metabolic Predictions for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole cluster_1 Potential Metabolic Soft Spots cluster_2 Predicted Metabolic Pathways Compound 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Benzylic_C Benzylic Carbon (-CH₂-) Compound->Benzylic_C Methoxy_O Methoxy Group (-OCH₃) Compound->Methoxy_O Aromatic_Ring Aromatic Ring Compound->Aromatic_Ring Pyrazole_Ring Pyrazole Ring Compound->Pyrazole_Ring Bromo Bromo Substituent Compound->Bromo Hydroxylation Benzylic Hydroxylation (High Probability) Benzylic_C->Hydroxylation Demethylation O-Demethylation (High Probability) Methoxy_O->Demethylation Arene_Oxidation Arene Oxidation (Moderate Probability) Aromatic_Ring->Arene_Oxidation Ring_Oxidation Ring Oxidation (Low Probability) Pyrazole_Ring->Ring_Oxidation Dehalogenation Dehalogenation (Low Probability) Bromo->Dehalogenation

Caption: Predicted metabolic liabilities of the target compound.

Experimental Design: The Liver Microsomal Stability Assay

To quantify the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, the liver microsomal stability assay is a robust and widely adopted starting point.[18] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[4][8] This assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

Assay Workflow Diagram

G start Start: Prepare Reagents prepare_compound 1. Prepare Test Compound (1 µM final conc.) start->prepare_compound prepare_microsomes 2. Prepare Liver Microsomes (0.5 mg/mL final conc.) start->prepare_microsomes pre_incubate 3. Pre-incubate Mixture (37°C, 5 min) prepare_compound->pre_incubate prepare_microsomes->pre_incubate initiate_reaction 4. Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_points 5. Sample at Time Points (0, 5, 15, 30, 45 min) initiate_reaction->time_points quench 6. Quench Reaction (Cold Acetonitrile + Internal Standard) time_points->quench process 7. Process Sample (Centrifuge to pellet protein) quench->process analyze 8. LC-MS/MS Analysis (Quantify remaining compound) process->analyze data_analysis 9. Data Analysis (Calculate t½ and CLint) analyze->data_analysis

Caption: Experimental workflow for the liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and throughput.

Objective: To determine the in vitro t½ and CLint of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole in human liver microsomes.

Materials & Reagents:

  • Test Compound: 10 mM stock solution in DMSO.

  • Liver Microsomes: Pooled human liver microsomes (e.g., from 50 donors), 20 mg/mL stock.[19]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH regenerating system (or 20 mM NADPH stock solution).

  • Positive Controls: Verapamil, Dextromethorphan (10 mM stocks in DMSO). Known substrates for CYP enzymes.[7]

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable analogue).

  • Equipment: 37°C incubator, 96-well plates, multichannel pipettes, centrifuge, LC-MS/MS system.

Procedure:

  • Preparation of Working Solutions:

    • Thaw liver microsomes on ice. Dilute the 20 mg/mL stock to 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare a 100 µM intermediate stock of the test compound and positive controls by diluting the 10 mM DMSO stock in phosphate buffer.

    • Prepare the final incubation plate by adding the appropriate volume of the 100 µM intermediate stock to wells to achieve a final incubation concentration of 1 µM.

  • Incubation Setup:

    • To each well of a 96-well plate, add the diluted microsomal solution. The final protein concentration should be 0.5 mg/mL.[4]

    • Include "minus-cofactor" control wells which will receive buffer instead of NADPH. This control measures non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[20]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the minus-cofactor controls). The final concentration of NADPH should be 1 mM.[4]

    • Immediately after adding NADPH, take the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution.

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer aliquots from the reaction plate to the quenching plate.[4]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.[18]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[7][21]

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. This data is used to calculate the metabolic stability parameters.

  • Calculate Percent Remaining: The peak area ratio at each time point is expressed as a percentage of the ratio at T=0. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" against time. The slope of the resulting linear regression line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme (microsomal protein) used. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[22]

Representative Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole [Experimental Value][Calculated Value][e.g., Moderate Stability]
Verapamil (Positive Control)12.555.4High Clearance
Dextromethorphan (Positive Control)25.127.6Moderate Clearance
Minus-NADPH Control>120<5.8Stable

(Note: Control values are illustrative. Classification schemes (e.g., Low, Moderate, High clearance) are typically established by individual laboratories based on historical data.)

Predicted Metabolic Pathways

Based on the initial structural analysis and the principles of drug metabolism, the following Phase I metabolic pathways are the most probable for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

cluster_products Phase I Metabolites Parent 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole (Parent Compound) M1 Benzylic Alcohol Metabolite Parent->M1 Benzylic Hydroxylation (CYP450) M2 Phenolic Metabolite Parent->M2 O-Demethylation (CYP450) M3 Arene Hydroxide Metabolite Parent->M3 Arene Oxidation (CYP450) M_PhaseII Conjugated Metabolites (Excreted) M1->M_PhaseII Phase II Conjugation (e.g., Glucuronidation) M2->M_PhaseII Phase II Conjugation M3->M_PhaseII Phase II Conjugation

Caption: Predicted primary metabolic pathways for the target compound.

Conclusion and Strategic Outlook

This guide outlines a systematic approach to evaluating the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. By combining structural analysis with a robust in vitro experimental protocol, researchers can generate critical data on the compound's intrinsic clearance. The predicted primary metabolic liabilities—benzylic hydroxylation and O-demethylation—provide a clear focus for medicinal chemistry efforts.

Should the compound exhibit high clearance (low metabolic stability), strategies to improve it could include:

  • Blocking Metabolic Sites: Introducing sterically hindering groups near the benzylic carbon or replacing the methoxy group with a more stable alternative.

  • Modulating Electronics: Altering the electronic properties of the rings to disfavor CYP-mediated oxidation.

The next logical steps in a drug discovery program would be to conduct metabolite identification studies to confirm these predicted pathways and to perform stability assays in hepatocytes to assess the contribution of Phase II metabolism.[23][24] This comprehensive metabolic profile is essential for building confidence in a compound's potential to achieve a desirable pharmacokinetic profile in vivo.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Oreate AI Blog. (2026, February 20). The Humble Methoxyl Group: More Than Just a Chemical Tag.
  • Grokipedia. (n.d.). Methoxy group.
  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • BenchChem. (n.d.). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Meneghetti, G., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
  • BenchChem. (n.d.). Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide.
  • Lin, J. H., & Lu, A. Y. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 645-655.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.
  • eCampusOntario Pressbooks. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Roth, E. K., et al. (2014). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry, 57(24), 10346-10363.
  • Politzer, P., et al. (1995). Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes. Journal of the American Chemical Society, 117(46), 11500-11504.
  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 458-475.
  • Li, Y., et al. (2023). In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. International Journal of Molecular Sciences, 24(2), 1433.
  • News-Medical.Net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

  • Al-Subaie, A. M., et al. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases.
  • Moroni, G. M., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences, 114(16), E3231-E3239.
  • Deng, S., et al. (2025). In Silico Prediction of Metabolic Stability for Ester-containing Molecules: Machine Learning and Quantum Mechanical Methods.
  • Zanger, U. M., & Schwab, M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cells, 13(1), 1-25.

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Methodological & Application

Advanced Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-aminopyrazole derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are fundamental to the development of numerous therapeutics, most notably Janus kinase (JAK) inhibitors such as ruxolitinib, which target the JAK-STAT signaling pathway. However, forming a C(sp²)–N bond at the C4 position of the pyrazole ring via the Buchwald-Hartwig amination presents unique synthetic challenges. The pyrazole heterocycle has a strong propensity to coordinate with and deactivate palladium catalysts, leading to stalled reactions and poor yields[1].

This application note provides researchers and drug development professionals with a comprehensive, field-proven guide to overcoming these limitations. By detailing the causality behind ligand design, base selection, and self-validating experimental workflows, this guide establishes robust protocols for the amination of both protected and unprotected 4-bromopyrazoles.

Mechanistic Causality & Reaction Design

The successful amination of 4-bromopyrazoles requires a precise balance of steric and electronic properties to prevent off-target catalyst coordination and manage the acidity of the pyrazole NH (if left unprotected).

  • Ligand Sterics and Electronics: For N-protected pyrazoles (e.g., N-trityl or N-methyl), bulky biarylphosphine ligands such as tBuDavePhos or XPhos are highly effective. They promote rapid oxidative addition and facilitate reductive elimination by increasing the steric bulk around the palladium center[2]. For unprotected 4-bromopyrazoles, the ligand tBuBrettPhos is strictly required. Its extreme steric profile prevents the formation of stable, unreactive palladium-azolate off-cycle resting states[1].

  • Base Causality: The choice of base is entirely dictated by the substrate's protecting group. Strong alkoxide bases like KOtBu or NaOtBu are ideal for N-protected pyrazoles, as they efficiently deprotonate the coordinated amine intermediate[2]. However, for unprotected pyrazoles, alkoxides will deprotonate the pyrazole NH (pKa ~14), leading to severe catalyst poisoning. In these cases, LHMDS (Lithium hexamethyldisilazide) is utilized; its steric bulk prevents it from interacting directly with the Pd center while selectively facilitating the catalytic cycle[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (4-Bromopyrazole) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L OxAdd->PdII_Br AmineCoord Amine Coordination & Base Deprotonation PdII_Br->AmineCoord Poison Catalyst Poisoning (Unprotected NH + Strong Base) PdII_Br->Poison If NH is deprotonated by KOtBu PdII_Amido Pd(II)(Ar)(NR2)L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Product 4-Aminopyrazole Product RedElim->Product

Buchwald-Hartwig catalytic cycle for 4-bromopyrazoles highlighting the catalyst poisoning pathway.

Quantitative Data & Condition Optimization

The following table summarizes the optimized, high-yielding conditions for different 4-bromopyrazole substrates. This data demonstrates the causal relationship between protecting groups, ligand choice, and base selection.

Substrate TypeAmine TypeCatalyst / PrecatalystLigandBaseSolvent & TempExpected Yield
N-Trityl-4-bromopyrazole Secondary (e.g., Piperidine)Pd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)KOtBu (2.0 eq)Xylene, 160 °C (MW)60 - 80%[2]
N-Trityl-4-bromopyrazole Primary (no β-hydrogens)Pd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)KOtBu (2.0 eq)Xylene, 160 °C (MW)65 - 85%[2]
Unprotected 4-bromopyrazole Primary / SecondarytBuBrettPhos Pd G3 (2-5 mol%)tBuBrettPhos (2-5 mol%)LHMDS (2.5 eq)THF or Dioxane, 65 °C50 - 85%[1]
N-Methyl-4-bromopyrazole Secondary (e.g., Morpholine)CuI (5 mol%) AlternativeL4 (Naphthyl-diamine)NaOtBu (2.0 eq)DMSO, RT~80%[3]

Experimental Protocols

Protocol A: Amination of N-Trityl-4-bromopyrazole (Microwave-Assisted)

This protocol is self-validating: the use of a trityl protecting group ensures high solubility and prevents base-induced side reactions, while microwave irradiation ensures rapid conversion before thermal catalyst degradation occurs[2].

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv, typically 0.5 mmol)

  • Amine (Secondary or Primary lacking β-hydrogens) (1.2 - 1.5 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed Xylene (2.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Atmosphere Exchange: Seal the vial with a crimp cap equipped with a PTFE septum. If not prepared in a glovebox, evacuate and backfill the vial with ultra-high purity Argon three times.

  • Solvent & Reagent Addition: Inject anhydrous, degassed xylene (2.0 mL) and the amine via a micro-syringe.

  • Reaction: Place the vial in a microwave synthesizer. Heat to 160 °C for 10–15 minutes with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and quench with deionized water (5 mL).

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter through a short pad of Celite (to remove Pd black), and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Amination of Unprotected 4-Bromopyrazole

Handling unprotected pyrazoles requires strict exclusion of moisture due to the use of LHMDS and the highly sensitive tBuBrettPhos Pd G3 precatalyst[1].

Materials:

  • 4-Bromopyrazole (1.0 equiv, 0.5 mmol)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2 - 5 mol%)

  • tBuBrettPhos ligand (2 - 5 mol%)

  • LHMDS (1.0 M in THF) (2.5 equiv)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Loading: In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with 4-bromopyrazole, tBuBrettPhos Pd G3, and tBuBrettPhos.

  • Amine & Solvent: Add the amine and anhydrous THF to the vial. Stir for 2 minutes at room temperature.

  • Base Addition (Critical Step): Slowly add the LHMDS solution dropwise over 1 minute. Causality: Rapid addition causes localized exotherms and rapid deprotonation of the pyrazole, which can precipitate the substrate before the catalytic cycle initiates.

  • Heating: Seal the vial with a Teflon-lined screw cap, remove from the glovebox, and heat in a pre-warmed aluminum block at 65 °C for 12–24 hours.

  • Workup: Cool to room temperature, quench with 1M HCl (1 mL) to neutralize excess base, and extract with EtOAc (3 x 5 mL). Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Step1 1. Glovebox Setup Pd + Ligand + Base Step2 2. Substrate Addition 4-Bromopyrazole + Amine Step1->Step2 Step3 3. Solvent & Degas Anhydrous Xylene/THF Step2->Step3 Step4 4. Heating 65°C - 160°C Step3->Step4 Step5 5. QC Monitoring LC-MS / TLC Step4->Step5 Step6 6. Workup Filtration & Chromatography Step5->Step6

Step-by-step experimental workflow for the amination of 4-bromopyrazoles with QC checkpoints.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the generated protocols, scientists must observe the following validation metrics during the workflow:

  • Catalyst Activation Check: Precatalysts like Pd G3 should rapidly dissolve and change color (usually to a pale yellow or red/orange depending on the amine) upon base addition. This visual cue indicates the successful generation of the active 12-electron Pd(0) species. A persistent black suspension indicates catalyst crashing (Pd black formation).

  • Inert Atmosphere Integrity: The formation of significant amounts of dehalogenated pyrazole (pyrazole itself) or homocoupled pyrazole dimers indicates oxygen ingress or moisture contamination. This promotes premature reductive elimination or off-cycle oxidation.

  • β-Hydride Elimination Check: If using primary amines with β-hydrogens (e.g., n-butylamine), monitor the reaction via LC-MS for the formation of pyrazole and the corresponding imine. If this side product exceeds 10%, it validates that reductive elimination is too slow. The corrective action is to switch to a more sterically demanding ligand (e.g., moving from DavePhos to tBuBrettPhos) to accelerate reductive elimination over β-hydride elimination[2].

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters / PubMed Central (PMC) URL:[Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Source: Journal of the American Chemical Society / PubMed Central (PMC) URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Organic Process Research & Development URL:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: Ethernet.edu.et (Academic Repository) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

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Application Note: Advanced C-H Activation Strategies for 1-(3-Methoxybenzyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable pharmacokinetic profiles and target-binding capabilities. Among these, 1-(3-methoxybenzyl)-1H-pyrazole presents a highly versatile, multi-site reactivity profile. The pyrazole ring possesses distinct electronic properties at each carbon, while the flexible 1-benzyl substituent introduces additional C(sp²)–H bonds capable of participating in advanced transition-metal-catalyzed transformations.

Understanding the causality behind site selectivity is critical for successful functionalization:

  • C5-H Acidity & N2-Direction: The C5 position of the pyrazole ring is highly acidic due to the adjacent sp³-hybridized N1 atom[1]. Furthermore, the Lewis basic N2 atom acts as a powerful directing group, coordinating with transition metals (e.g., Pd, Ru) to facilitate regioselective Concerted Metalation-Deprotonation (CMD) at the C5 position[1].

  • C3-H & C4-H Reactivity: The C4 position is inherently nucleophilic and prone to standard electrophilic aromatic substitution, whereas the C3 position is typically accessed via pyrazole N-oxide aryne coupling or protecting-group switches[2].

  • Rollover Cyclometalation: The structural flexibility of the tetrahedral C(sp³) benzylic carbon allows the formation of square-planar Pd(II) complexes that can undergo N2-decoordination and subsequent "rollover" to activate the benzyl C(sp²)–H bond[3]. This enables a twofold C–H activation (pyrazole C5 and benzyl C6) to construct complex tricyclic 10H-benzo[e]pyrazolo[1,5-a]azepines[4].

Pathway Mapping & Regioselectivity

The divergent reactivity of 1-(3-methoxybenzyl)-1H-pyrazole is dictated by the choice of catalyst, additive, and reaction temperature. The 3-methoxy group on the benzyl ring exerts a strong electronic directing effect during rollover cyclometalation, heavily favoring activation at the less sterically hindered para-position (C6 of the benzyl ring) to yield a single regioisomer.

ReactivityMap Center 1-(3-Methoxybenzyl) -1H-pyrazole C5 C5-H Activation (N2-Directed, High Acidity) Center->C5 Pd(OAc)2, Aryl-I CMD Pathway C4 C4-H Activation (Electrophilic Substitution) Center->C4 Halogenation Cross-Coupling C3 C3-H Activation (N-Oxide Aryne Coupling) Center->C3 Aryne Precursors Regioselective Benzyl Benzyl C-H Activation ([5+2] Rollover Annulation) Center->Benzyl Pd(OAc)2, Alkynes Dual C-H Activation

Fig 1. Divergent C-H functionalization pathways of 1-(3-methoxybenzyl)-1H-pyrazole.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: N2-Directed Palladium-Catalyzed C5-Arylation

Mechanistic Causality: This protocol utilizes Pivalic Acid (PivOH) as a critical additive. The pivalate anion acts as an intramolecular proton shuttle in the CMD transition state, significantly lowering the activation energy required to cleave the C5–H bond compared to acetate alone. AgOAc serves as both the terminal oxidant and a halide scavenger, driving the catalytic cycle forward.

Reagents:

  • 1-(3-methoxybenzyl)-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Iodobenzene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • AgOAc (2.0 mmol, 2.0 equiv)

  • Pivalic Acid (PivOH) (0.3 mmol, 30 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂, AgOAc, and PivOH.

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles) to prevent competitive aerobic oxidation pathways.

  • Addition: Add 1-(3-methoxybenzyl)-1H-pyrazole and iodobenzene dissolved in anhydrous toluene via syringe.

  • Heating: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

  • TLC: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material should coincide with a new, UV-active spot at a lower Rf​ .

  • ¹H-NMR (CDCl₃): Confirm regioselective C5-arylation by the disappearance of the characteristic C5-H doublet (typically around δ 7.5 ppm) and the retention of the C4-H doublet ( δ 6.3 ppm) and C3-H doublet ( δ 7.6 ppm).

Protocol B: [5+2] Rollover Annulation (Tricyclic Azepine Synthesis)

Mechanistic Causality: This reaction requires elevated temperatures (130 °C) to overcome the thermodynamic barrier of the "rollover" step—specifically, the decoordination of the N2 atom and the rotation of the intermediate to activate the benzylic C(sp²)–H bond[3]. The twofold C–H activation (C–H/C–H) with an alkyne partner directly yields a fused 7-membered azepine ring[4].

RolloverMechanism Pd Pd(II) Catalyst Coord N2-Coordination Pd->Coord CH_Pyr Pyrazole C5-H Activation Coord->CH_Pyr Rollover Decoordination & Rollover CH_Pyr->Rollover CH_Benz Benzyl C-H Activation Rollover->CH_Benz Insertion Alkyne Insertion CH_Benz->Insertion RedElim Reductive Elimination (Tricyclic Azepine) Insertion->RedElim RedElim->Pd

Fig 2. Catalytic cycle for the Pd-catalyzed [5+2] rollover annulation with alkynes.

Reagents:

  • 1-(3-methoxybenzyl)-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Diphenylacetylene (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 10 mol%)

  • AgOAc (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, combine 1-(3-methoxybenzyl)-1H-pyrazole, diphenylacetylene, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add anhydrous toluene under a stream of Argon.

  • Heating: Seal the vial tightly and heat at 130 °C for 24 hours. Note: Strict temperature control is required; temperatures below 110 °C will stall the reaction at the mono-activated intermediate.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (10 mL), wash with saturated aqueous NH₄Cl to remove residual silver, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoint:

  • LC-MS: The formation of the tricyclic 2-benzazepine is accompanied by a distinct mass shift ( +Malkyne​−2H ).

  • ¹H-NMR (CDCl₃): The highly flexible benzylic -CH₂- singlet ( δ ~5.3 ppm) in the starting material will shift and split into an AB quartet due to the restricted rotation and newly formed rigid tricyclic system. The 3-methoxy signal ( δ ~3.8 ppm) will remain intact.

Quantitative Data & Condition Optimization

The following tables summarize the optimization data for both pathways, demonstrating the critical nature of the selected reagents.

Table 1: Optimization of C5-Arylation Conditions

CatalystOxidantAdditiveSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5%)AgOAcNoneToluene11045Sluggish CMD step
Pd(OAc)₂ (5%) AgOAc PivOH (30%) Toluene 110 88 Optimal proton shuttling
Pd(Cl)₂ (5%)Cu(OAc)₂PivOH (30%)DMF11032Chloride inhibition
Ru(p-cymene)Cl₂AgOAcPivOH (30%)Toluene11015Poor compatibility with aryl iodides

Table 2: Optimization of [5+2] Rollover Annulation

CatalystOxidantSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (10%)Cu(OAc)₂Xylene150TraceCatalyst decomposition
Pd(OAc)₂ (10%)AgOAcToluene10012Insufficient energy for rollover[3]
Pd(OAc)₂ (10%) AgOAc Toluene 130 75 Optimal dual C-H activation
Pd(TFA)₂ (10%)AgOAcToluene13040Poor regioselectivity

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The strategic functionalization of the pyrazole ring is therefore a critical task for researchers aiming to explore new chemical space and optimize lead compounds.

This guide provides an in-depth technical overview and detailed protocols for the functionalization of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole, a key intermediate that allows for precise chemical modifications at the C4-position. The bromine atom serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-1-linked 3-methoxybenzyl group provides steric and electronic influence while also enhancing solubility, making this substrate particularly amenable to a variety of reaction conditions.

We will explore four cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions. For each, we will delve into the mechanistic rationale behind the protocol, provide step-by-step experimental guidance, and discuss the critical parameters that ensure successful and reproducible outcomes.

Synthesis of the Starting Material: 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

The synthesis of the title compound is achieved through a standard N-alkylation of commercially available 4-bromopyrazole. The use of a phase transfer catalyst facilitates the reaction under mild conditions, ensuring high yields and simplifying purification.[3]

Experimental Protocol: N-Alkylation

Materials:

  • 4-Bromopyrazole

  • 3-Methoxybenzyl chloride

  • Potassium hydroxide (KOH) pellets

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq.), potassium hydroxide (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).

  • Add toluene to the flask to create a slurry (approx. 5 mL per 1 g of 4-bromopyrazole).

  • Begin vigorous stirring and add 3-methoxybenzyl chloride (1.1 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole as a solid.

Synthetic Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_product Purification & Product 4-Bromopyrazole 4-Bromopyrazole N-Alkylation in Toluene N-Alkylation in Toluene 4-Bromopyrazole->N-Alkylation in Toluene 3-Methoxybenzyl chloride 3-Methoxybenzyl chloride 3-Methoxybenzyl chloride->N-Alkylation in Toluene KOH, TBAB KOH, TBAB KOH, TBAB->N-Alkylation in Toluene Aqueous Work-up & Extraction Aqueous Work-up & Extraction N-Alkylation in Toluene->Aqueous Work-up & Extraction Column Chromatography Column Chromatography Aqueous Work-up & Extraction->Column Chromatography 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Column Chromatography->4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Caption: Workflow for the synthesis of the key intermediate.

Palladium-Catalyzed C-C Bond Forming Reactions

Carbon-carbon bond formation is the bedrock of organic synthesis. Palladium catalysis offers an unparalleled toolkit for forging these bonds with high efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is a robust method for coupling organoboron compounds with organic halides, enabling the synthesis of biaryls, styrenes, and other conjugated systems.[4][5] The reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents.

Mechanistic Insight: The catalytic cycle involves three key steps: (A) Oxidative Addition of the bromopyrazole to a Pd(0) species, (B) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base, and (C) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]

G Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)-Br(L)₂ Pd0->Pd_Intermediate ArBr Ar-Br Coupled_Intermediate Ar-Pd(II)-R(L)₂ Pd_Intermediate->Coupled_Intermediate Transmetalation (B) Pd_Intermediate->Coupled_Intermediate Coupled_Intermediate->Pd0 ArR Ar-R Coupled_Intermediate->ArR Reductive Elimination (C) ArBr->Pd_Intermediate Oxidative Addition (A) RBOH2 R-B(OH)₂ + Base

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

  • To a microwave vial or Schlenk tube, add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst. For standard couplings, Pd(PPh₃)₄ (2-5 mol%) is effective. For more challenging substrates, a pre-catalyst like XPhos Pd G2 (1-3 mol%) is recommended.[8]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can significantly reduce reaction times.[9]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to obtain the 4-phenyl-1-(3-methoxybenzyl)-1H-pyrazole.

Expertise & Causality: The choice of base is critical; it activates the boronic acid for transmetalation.[10] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity. The use of modern phosphine ligands like XPhos accelerates the reductive elimination step, which can be rate-limiting, especially for electron-rich pyrazoles.[5]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100
4-Vinylphenylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O110
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF90
Heck-Mizoroki Reaction: Vinylation with Alkenes

The Heck reaction forms a C-C bond between an organic halide and an alkene, providing a direct route to substituted alkenes.[11][12] The reaction typically exhibits high trans selectivity.[11]

Mechanistic Insight: The cycle begins with (A) Oxidative Addition of the bromopyrazole to Pd(0). This is followed by (B) Migratory Insertion (or carbopalladation) of the alkene into the Pd-C bond. A subsequent (C) β-Hydride Elimination forms the product alkene and a palladium-hydride species. Finally, (D) Base-mediated Regeneration of the Pd(0) catalyst completes the cycle.[7][13]

Protocol: Heck Coupling with n-Butyl Acrylate

  • In a sealed tube, combine 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%).

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) or a solid base like K₂CO₃ (1.5-2.0 eq.).

  • Add n-butyl acrylate (1.5 eq.).

  • Add a polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMAc).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 100-140 °C for 6-24 hours.

  • After cooling, filter the mixture through a pad of celite to remove palladium black.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl ether).

  • Wash the organic layers, dry, and concentrate. Purify by column chromatography.

Expertise & Causality: The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[14] The choice of ligand can influence both the rate and regioselectivity of the reaction. For electron-rich heteroaryl bromides, electron-rich and bulky phosphine ligands often improve catalytic turnover.[15]

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120
StyrenePdCl₂(PPh₃)₂Et₃NAcetonitrile100
4-VinylpyridineHerrmann's CatalystNaOAcDMAc130
Sonogashira Coupling: Alkynylation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[16][17] This transformation is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and natural products.[18]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the Palladium Cycle , oxidative addition of the bromopyrazole to Pd(0) occurs. In the Copper Cycle , the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes Transmetalation with the Pd(II) complex. The cycle concludes with Reductive Elimination from the palladium center to yield the alkynylated pyrazole and regenerate the Pd(0) catalyst.[19]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Ar-Br RedElim Ar-Pd(II)-C≡CR(L)₂ OxAdd->RedElim Transmetalation RedElim->Pd0 Ar-C≡CR CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide H-C≡CR, Base CuAcetylide->OxAdd Cu Acetylide Transfer CuAcetylide->CuX to Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically THF or DMF, followed by a degassed amine base such as triethylamine or diisopropylamine (2.0-3.0 eq.).

  • Add phenylacetylene (1.1-1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. The reaction is often rapid.

  • Monitor by TLC. Upon completion, dilute the reaction mixture with saturated aq. NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. Homocoupling of the alkyne (Glaser coupling) is a common side product that must be separated.[18]

Expertise & Causality: The copper co-catalyst is crucial for activating the alkyne at mild temperatures.[20] The amine base serves two purposes: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction. Copper-free Sonogashira protocols exist but typically require stronger bases or more specialized catalytic systems.[20]

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-40
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene60
1-HexynePd(dppf)Cl₂ / CuIEt₃NDMF50

Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[21] This method has largely replaced harsher classical methods for synthesizing aryl amines.[21]

Mechanistic Insight: The catalytic cycle is similar in principle to C-C couplings but with key differences. After (A) Oxidative Addition of the bromopyrazole to Pd(0), the amine coordinates to the palladium center. (B) Deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex. The final, often rate-determining, step is (C) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[21][22]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized bulky phosphine ligand (e.g., tBuDavePhos or XPhos, 2-5 mol%).[23]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 eq.).

  • Add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.).

  • Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Add the amine coupling partner, morpholine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully with saturated aq. NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Expertise & Causality: The success of the Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich biaryl phosphine ligands are essential; they promote the crucial reductive elimination step and prevent catalyst decomposition.[23][24] The use of a strong, sterically hindered base is required to deprotonate the amine-palladium adduct without competing as a nucleophile.[9]

Amine PartnerCatalyst SystemBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene100
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110
BenzylamineG3-XPhos PrecatalystLHMDSDioxane90

Overall Functionalization Strategy

The protocols described herein illustrate the power of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole as a central hub for generating molecular diversity. By selecting the appropriate palladium-catalyzed cross-coupling reaction, researchers can systematically introduce aryl, vinyl, alkynyl, and amino functionalities at the C4-position.

cluster_products Functionalized Pyrazole Library Start 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Suzuki C4-Aryl / C4-Vinyl (Biaryl, Styrenyl Derivatives) Start->Suzuki Suzuki-Miyaura [Pd], R-B(OH)₂ Heck C4-Vinyl (Cinnamates, Styrenes) Start->Heck Heck-Mizoroki [Pd], Alkene Sonogashira C4-Alkynyl (Arylalkynes, Conjugated Systems) Start->Sonogashira Sonogashira [Pd], [Cu], Alkyne Buchwald C4-Amino (Aryl Amines, Heterocyclic Amines) Start->Buchwald Buchwald-Hartwig [Pd], Amine

Caption: Strategic diversification from a common intermediate.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a reliable and versatile platform for the late-stage functionalization of heterocyclic scaffolds. This guide has detailed robust protocols for the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions using 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole as a key building block. By understanding the mechanistic underpinnings and the rationale behind the choice of catalysts, ligands, and reagents, researchers in drug discovery and materials science can confidently and efficiently generate libraries of novel pyrazole derivatives for further investigation.

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Application Note: Design, Synthesis, and Evaluation of Pyrazole-Based Kinase Inhibitors via 4-Bromo Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinases are critical regulators of cellular proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a primary driver of numerous oncogenic and inflammatory pathologies[1]. In medicinal chemistry, the pyrazole ring has emerged as a privileged pharmacophore, frequently deployed to mimic the adenine ring of ATP and anchor inhibitors within the kinase hinge region[2][3]. This application note details the strategic use of 4-bromo-1H-pyrazole intermediates to synthesize diverse kinase inhibitors. By leveraging Suzuki-Miyaura cross-coupling, researchers can introduce late-stage structural diversity at the C-4 position, targeting the solvent-exposed region or the DFG motif of various kinases[1][4].

Structural Rationale & Mechanistic Insights

The Role of the Pyrazole Scaffold

The pyrazole core is highly effective in kinase inhibitor design because its adjacent nitrogen atoms act as both hydrogen bond donors and acceptors. This allows the scaffold to form critical bidentate interactions with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2 or Glu265 in BRK)[3][5].

The Challenge of the 4-Bromo Intermediate

While 4-bromo-1H-pyrazoles are highly versatile, their direct use in palladium-catalyzed cross-coupling presents mechanistic challenges. Unprotected nitrogen-rich heterocycles can coordinate to the palladium center, leading to severe product inhibition and protodeboronation of the boronic acid[6][7]. Consequently, 4-bromopyrazoles generally react much slower than their 3-bromo counterparts[7].

To overcome this, two primary strategies are employed:

  • N-Protection: Masking the acidic pyrazole NH with protecting groups (e.g., SEM, THP, or Benzyl) prevents off-cycle Pd-azole complex formation, ensuring high-yielding cross-couplings[1][8].

  • Advanced Ligand Design: If protection must be bypassed, utilizing specialized bulky ligands (such as XPhos-derived precatalysts) can sterically hinder the formation of inhibitory Pd-complexes, allowing direct coupling[6][7].

Pathway Visualization

Many pyrazole-based inhibitors are designed to target hyperactivated signaling cascades in cancer, such as the PI3K/AKT/mTOR pathway[1]. The diagram below illustrates this pathway and the intervention points where pyrazole-derived compounds exert competitive inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Competitive Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and pyrazole inhibitor intervention points.

Synthetic Strategy & Workflow

The most robust methodology for generating a library of pyrazole-based inhibitors relies on a protection-coupling-deprotection sequence[8][9]. This workflow ensures high modularity and excellent yields across diverse aryl and heteroaryl boronic acids.

Workflow Start 4-Bromo-1H-pyrazole Protect N-Protection (SEM-Cl / NaH) Start->Protect Coupling Suzuki-Miyaura Cross-Coupling (Pd cat, Ar-B(OH)2) Protect->Coupling Deprotect Deprotection (TFA / DCM) Coupling->Deprotect Assay Kinase Assay (ADP-Glo) Deprotect->Assay

Caption: Synthetic workflow for 4-bromopyrazole-derived kinase inhibitors.

Validated Experimental Protocols

Protocol 1: N-Protection of 4-Bromo-1H-pyrazole

Objective: Mask the pyrazole NH to prevent palladium catalyst poisoning during cross-coupling[8].

  • Preparation: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: NaH irreversibly deprotonates the pyrazole, generating a strong nucleophile. The SEM group is chosen because it is highly stable to the basic conditions of the subsequent Suzuki coupling but easily cleaved under acidic conditions[8].

  • Self-Validation: Monitor by TLC (UV active). A successful reaction will show a complete shift to a higher Rf value (less polar product).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Introduce structural diversity at the C-4 position via carbon-carbon bond formation[1][4].

  • Setup: To a Schlenk flask, add the SEM-protected 4-bromopyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv)[8][9].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5-10 mol%) under a stream of argon. Seal the flask and heat to 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via flash column chromatography.

  • Causality: The addition of water is critical; the transmetalation step requires the formation of a reactive palladium-hydroxo or boronate complex[7]. Water also dissolves the inorganic base, driving the catalytic cycle[8].

  • Self-Validation: Analyze the crude mixture via LCMS. The disappearance of the distinct 1:1 isotopic doublet (79Br/81Br) characteristic of the starting material confirms complete conversion.

Protocol 3: SEM Deprotection

Objective: Unmask the pyrazole NH to restore its hinge-binding capability[3].

  • Reaction: Dissolve the coupled intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio. Stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM. Purify the final product.

  • Causality: The pyrazole NH must be free to act as a hydrogen bond donor/acceptor with the kinase backbone[3][5].

  • Self-Validation: Verify the complete loss of the SEM group by ¹H-NMR (absence of the trimethylsilyl singlet near 0.0 ppm).

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the biological activity (IC₅₀) of the synthesized inhibitors[1].

  • Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, combine the specific kinase, substrate, and assay buffer. Add the serially diluted inhibitors.

  • Initiation: Initiate the reaction by adding ATP. Incubate at 30 °C for 60 minutes[1].

  • Detection: Stop the reaction by adding the ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 min). Add the Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min)[1].

  • Measurement: Read luminescence using a microplate reader.

  • Causality: The ADP-Glo assay measures ADP generated during the kinase reaction. Because it detects a universal byproduct, it is independent of the specific substrate, making it ideal for profiling inhibitors against diverse kinase panels[1].

  • Self-Validation: Include a "No-Enzyme" control (background) and a "No-Inhibitor" control (100% activity). A valid assay must demonstrate a signal-to-background ratio of at least 3:1 to ensure accurate IC₅₀ curve fitting[1].

Quantitative SAR Analysis

The modularity of the 4-bromo intermediate allows for the rapid generation of Structure-Activity Relationship (SAR) data. The table below summarizes representative data demonstrating how modifications at the C-4 position dictate kinase selectivity and potency.

CompoundR-Group (C-4 Position)Target KinaseIC₅₀ ValueReference Context
1a 4-carbamoylphenylMK2350 nMValidated via microwave-assisted coupling[4]
1b 2,6-dichlorobenzamideCDK20.96 µMExhibits strong apoptotic-inducing activity[3]
1c 4-amino-pyrimidineBRK/PTK6153 nMForms key H-bonds with DFG motif[5]
1d 4-(piperazin-1-yl)benzylTBK128.7 nMPotent inhibition optimized via SAR[8]

References

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Application Note: A Scalable, Phase-Transfer-Catalyzed Synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the scaled-up synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, a key building block in medicinal chemistry and drug development. The presented methodology leverages the efficiency and scalability of Phase-Transfer Catalysis (PTC) to achieve high yields and purity while avoiding the use of hazardous reagents like sodium hydride. We offer a detailed exploration of the synthetic strategy, a step-by-step protocol for a multi-gram scale reaction, purification techniques, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for producing this valuable intermediate.

Introduction: The Strategic Value of the Target Compound

Substituted pyrazoles are privileged scaffolds in modern pharmacology, appearing in a wide array of approved drugs and clinical candidates. The target molecule, 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, is a particularly versatile intermediate. Its structure offers three key points for diversification:

  • The bromo substituent at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1]

  • The N1-benzyl group provides steric influence and modulates the electronic properties of the pyrazole ring. The methoxy substituent offers an additional site for potential modification.

  • The pyrazole core itself is a bioisostere for other functional groups and is known for its favorable metabolic stability and ability to engage in hydrogen bonding.[2][3]

Given its utility, a scalable and efficient synthesis is paramount for its application in library synthesis and lead optimization campaigns.

Synthetic Strategy: Causality and Optimization

The core transformation is the N-alkylation of 4-Bromo-1H-pyrazole with a suitable 3-methoxybenzyl electrophile. While seemingly straightforward, several factors must be considered for a successful and scalable process.

The N-Alkylation of Pyrazoles

The N-alkylation of unsymmetrical pyrazoles often presents a significant challenge in controlling regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to difficult-to-separate isomeric mixtures.[4][5] However, the starting material, 4-Bromo-1H-pyrazole, is symmetrical, which elegantly circumvents this issue as the N1 and N2 positions are chemically equivalent.

Rationale for a Phase-Transfer Catalysis (PTC) Approach

For laboratory-scale syntheses, a common method involves deprotonating the pyrazole with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF.[5][6] This approach has significant drawbacks for scale-up:

  • Safety: Sodium hydride is highly flammable, pyrophoric upon contact with water, and generates explosive hydrogen gas. Handling large quantities poses significant safety risks.

  • Cost & Purity: Anhydrous solvents are expensive and require rigorous moisture control, adding to operational complexity and cost.

  • Work-up: Quenching large amounts of NaH is hazardous, and removing high-boiling solvents like DMF can be challenging.

To overcome these limitations, we selected a Phase-Transfer Catalysis (PTC) approach. PTC is a powerful technique for reactions involving an ionic reagent (the deprotonated pyrazole) and an organic substrate that are in different, immiscible phases.[7][8]

Mechanism of Action:

  • In an aqueous phase, an inexpensive and safe inorganic base (e.g., Potassium Hydroxide, KOH) deprotonates the 4-Bromo-1H-pyrazole to form the pyrazolide anion.

  • The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the pyrazolide anion.

  • The lipophilic nature of the TBAB cation allows this ion pair to be extracted into the organic phase (e.g., toluene), where the alkylating agent, 3-methoxybenzyl chloride, resides.

  • In the organic phase, the "naked" pyrazolide anion is highly nucleophilic and rapidly reacts with the benzyl chloride to form the desired product.[9]

This PTC strategy is superior for scale-up due to its enhanced safety, use of economical reagents and solvents, and simpler work-up procedures.[8]

Diagram of Reaction Scheme

G r1 4-Bromo-1H-pyrazole reagents KOH, TBAB Toluene/H₂O, 60 °C r2 3-Methoxybenzyl Chloride p1 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole reagents->p1

Caption: N-alkylation via Phase-Transfer Catalysis.

Detailed Experimental Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMolesEq.
4-Bromo-1H-pyrazole2075-45-8146.9773.5 g0.501.0
3-Methoxybenzyl chloride824-98-6156.6186.1 g (75.2 mL)0.551.1
Potassium Hydroxide (KOH), 85%1310-58-356.1179.2 g1.202.4
Tetrabutylammonium Bromide (TBAB)1643-19-2322.378.1 g0.0250.05
Toluene108-88-392.14750 mL--
Deionized Water7732-18-518.02750 mL--
Ethyl Acetate (for extraction)141-78-688.11~1 L--
Brine (sat. NaCl solution)7647-14-558.44~300 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~30 g--

Equipment:

  • 2 L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • 2 L separatory funnel

  • Rotary evaporator

Synthetic Procedure
  • Reaction Setup: Equip the 2 L flask with the mechanical stirrer, reflux condenser, and thermocouple.

  • Charging Reagents: To the flask, add 4-Bromo-1H-pyrazole (73.5 g), Tetrabutylammonium Bromide (8.1 g), Toluene (750 mL), and a solution of Potassium Hydroxide (79.2 g) dissolved in Deionized Water (750 mL).

  • Initiating the Reaction: Begin vigorous stirring (to ensure efficient mixing of the two phases) and add 3-methoxybenzyl chloride (86.1 g) to the biphasic mixture.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 4:1 Hexane:Ethyl Acetate. The reaction is generally complete within 4-6 hours.

  • Work-up - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the entire mixture to the 2 L separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Extraction and Washing: Wash the organic layer with deionized water (2 x 200 mL) followed by brine (1 x 300 mL). This removes residual KOH, TBAB, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

Purification

For many applications, the crude product obtained after solvent evaporation is of sufficient purity (>95%). However, for applications requiring higher purity, recrystallization is a scalable and effective method.

  • Solvent Selection: A suitable solvent system is a mixture of isopropanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot isopropanol to redissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, and dry under vacuum to afford 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole as a white to off-white solid.

Expected Yield: 90-96%

Characterization
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 1H), 7.42 (s, 1H), 7.27 (t, J = 7.9 Hz, 1H), 6.85 (dd, J = 8.3, 2.5 Hz, 1H), 6.77 (d, J = 7.6 Hz, 1H), 6.72 (t, J = 2.1 Hz, 1H), 5.23 (s, 2H), 3.78 (s, 3H).

  • Mass Spectrometry (ESI+): m/z 267.0, 269.0 [M+H]⁺, consistent with the bromine isotope pattern.

Safety and Hazard Analysis

It is imperative to handle all chemicals with appropriate safety precautions. A thorough risk assessment should be performed before commencing any work.

  • 4-Bromo-1H-pyrazole: Irritating to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[10][11]

  • 3-Methoxybenzyl chloride: Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).[12][13][14][15] Handle only in a fume hood with appropriate personal protective equipment.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin and eye burns.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A Charge Reactants: 4-Bromopyrazole, TBAB, KOH(aq), Toluene B Add 3-Methoxybenzyl Chloride A->B C Heat to 60 °C with Vigorous Stirring B->C D Monitor by TLC/LC-MS (4-6 hours) C->D E Cool and Separate Aqueous Layer D->E F Wash Organic Layer (H₂O, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Crude Product G->H I Recrystallize from Isopropanol/Water H->I Optional, for high purity J Characterize: NMR, MS, MP H->J I->J

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Inefficient stirring/mixing of phases. 2. Catalyst (TBAB) amount is too low or inactive. 3. Reaction temperature is too low.1. Increase the mechanical stirring speed to create a fine emulsion. 2. Ensure the correct stoichiometry (5 mol%) of fresh TBAB is used. 3. Verify the internal reaction temperature is at 60 °C.
Formation of Impurities 1. Reaction temperature is too high, causing side reactions. 2. Presence of impurities in starting materials.1. Maintain strict temperature control at 60 °C. 2. Use starting materials of confirmed purity (≥98%).
Difficulty in Purification 1. Product oils out during recrystallization. 2. Low recovery from recrystallization.1. Ensure slow cooling. If oiling persists, redissolve in hot solvent and add slightly more of the primary solvent (isopropanol) before cooling. 2. Cool the solution in an ice bath for a longer duration. Minimize the amount of cold solvent used for washing the filtered crystals.

Conclusion

The N-alkylation of 4-Bromo-1H-pyrazole using a phase-transfer catalysis-mediated approach offers a safe, efficient, and highly scalable route to 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. This method avoids hazardous reagents and simplifies the overall process, making it ideal for the production of gram-to-kilogram quantities required for drug discovery and development programs. The detailed protocol and troubleshooting guide provided herein should enable researchers to reliably produce this valuable chemical intermediate with high yield and purity.

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  • TSI Journals. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Retrieved from [Link]

  • MDPI. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • PubChemLite. (n.d.). 4-bromo-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding "regioisomer" contamination and purification bottlenecks during the synthesis of 1-benzyl-1H-pyrazole scaffolds. Below, we dissect the mechanistic causality of these issues and provide field-proven, self-validating protocols to ensure high-purity synthesis for your drug development workflows.

FAQ 1: The "Regioisomer" Illusion (Alkylation Route)

Q: I am alkylating 4-bromo-1H-pyrazole with 3-methoxybenzyl bromide, but I see two distinct product spots on my TLC. Are these N1 and N2 regioisomers?

A: No. This is a common structural misconception. 4-Bromo-1H-pyrazole is a symmetric molecule[1]. Because the bromine is at the C4 position—equidistant from both nitrogen atoms—the tautomeric equilibrium makes N1 and N2 chemically equivalent. Alkylation at either nitrogen yields the exact same superimposable product: 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole.

If you are observing two spots, you are not seeing regioisomers. The causality of the second spot is typically:

  • Bis-alkylation: Over-alkylation forming a highly polar pyrazolium salt (which stays at the baseline on normal-phase TLC).

  • Reagent Impurities: Contamination in your 3-methoxybenzyl bromide starting material (e.g., 2-methoxy or 4-methoxy isomers).

  • Unreacted Starting Material: 4-bromopyrazole often streaks or appears as a secondary spot if the TLC solvent lacks a basic modifier.

G SM 4-Bromo-1H-pyrazole (Symmetric Core) N1 Alkylation at N1 SM->N1 Base, R-Br N2 Alkylation at N2 SM->N2 Base, R-Br Prod 4-Bromo-1-(3-methoxybenzyl) -1H-pyrazole (Identical Single Product) N1->Prod Superimposable N2->Prod Superimposable

Figure 1: Alkylation of symmetric 4-bromo-1H-pyrazole yields a single product, preventing isomers.

FAQ 2: Genuine Regioisomers (Bromination Route)

Q: I synthesized 1-(3-methoxybenzyl)-1H-pyrazole first, and then brominated it using NBS. Now I have a mixture of regioisomers. Why did this happen, and how do I minimize it?

A: Unlike the alkylation of 4-bromopyrazole, the direct electrophilic halogenation of an already N-alkylated pyrazole will generate true regioisomers[2]. The pyrazole ring's C4 position is the most electron-rich and nucleophilic, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution (EAS) with N-Bromosuccinimide (NBS)[2].

However, if the reaction is run at room temperature or with excess NBS, the localized electrophilic bromine can attack the less favored C3 and C5 positions. The C5 position is sterically hindered by the adjacent 3-methoxybenzyl group, making the C3-bromo isomer the more prominent impurity.

G2 SM 1-(3-Methoxybenzyl) -1H-pyrazole NBS NBS / MeCN Electrophilic Bromination SM->NBS C4 C4-Bromo Isomer (Major Target: ~95%) NBS->C4 Favored (Electron-rich) C3 C3-Bromo Isomer (Minor Impurity: ~3%) NBS->C3 Unfavored C5 C5-Bromo Isomer (Minor Impurity: ~2%) NBS->C5 Sterically Hindered

Figure 2: Electrophilic bromination of 1-alkylpyrazoles favors C4, but yields C3/C5 regioisomers.

FAQ 3: Analytical Differentiation of Isomers

Q: How can I analytically confirm which regioisomers I have formed?

A: 1H-NMR is the most self-validating analytical tool for this. The coupling constants (J) of the residual pyrazole protons provide definitive proof of the substitution pattern.

Table 1: Quantitative NMR and TLC Profiling of Bromination Regioisomers

RegioisomerRelative AbundanceTLC Rf (Hex/EtOAc 3:1)1H-NMR Characteristic (Pyrazole Protons)
C4-Bromo (Target) 90–95%~0.45Two singlets (H3, H5) at ~7.4–7.8 ppm
C3-Bromo (Impurity) 2–5%~0.40Two doublets (H4, H5) at ~6.2 & 7.5 ppm (J ≈ 2.0 Hz)
C5-Bromo (Impurity) 1–3%~0.35Two doublets (H3, H4) at ~6.3 & 7.6 ppm (J ≈ 1.8 Hz)

FAQ 4: Physical State and Isolation

Q: My bromination reaction yielded an orange oil instead of the expected crystalline solid. How do I fix this?

A: An oily residue is a classic symptom of residual N,N-dimethylformamide (DMF) and succinimide byproducts trapped in the organic matrix[3]. DMF strongly solvates the pyrazole, preventing crystallization. To validate your workup and force crystallization, wash the organic extraction layer with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, stripping it completely from your product[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Alkylation (Recommended Route to Avoid Regioisomers)

This route is preferred as it chemically guarantees zero pyrazole regioisomers.

  • Preparation: Dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert N2 atmosphere.

  • Base Addition: Add K2CO3 (1.5 eq).

    • Causality: K2CO3 is a weak base, perfectly suited to deprotonate the pyrazole (pKa ~14) without degrading the sensitive benzyl bromide, which stronger bases like NaH might cause[1].

  • Electrophile Addition: Cool the mixture to 0 °C. Add 3-methoxybenzyl bromide (1.05 eq) dropwise.

    • Causality: Controlling the exotherm prevents bis-alkylation and pyrazolium salt formation.

  • Validation: Stir at room temperature for 2 hours. Validate completion via TLC (Hexanes/EtOAc 4:1). The product will appear as a single, higher-Rf spot under UV.

  • Quench & Extraction: Pour the reaction into ice water (5 volumes) and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove all DMF. Dry over Na2SO4 and concentrate to yield the pure product.

Protocol B: Regioselective Bromination (Alternative Route)

Use this route only if your starting material is 1-(3-methoxybenzyl)-1H-pyrazole.

  • Preparation: Dissolve 1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0 °C.

    • Causality: MeCN is preferred over DMF here to simplify the workup and avoid oily residues[3].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 15 minutes.

    • Causality: Strict stoichiometric control (exactly 1.0 eq) and low temperature (0 °C) are mandatory to suppress C3/C5 bromination and dibromination[2].

  • Validation: Stir for 1 hour at 0 °C. Check TLC to ensure the disappearance of the starting material.

  • Quench: Add saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine species. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the minor C3/C5 regioisomers from the major C4-bromo target.

Sources

Technical Support Center: Minimizing Debromination in Pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for palladium-catalyzed cross-coupling of bromopyrazoles. Unwanted hydrodebromination (where the C-Br bond is reduced to a C-H bond) is a notorious side reaction when functionalizing electron-deficient N-heterocycles. This guide provides researchers and drug development professionals with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to maximize cross-coupling yields.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind debromination is the first step to preventing it. Debromination, or hydrodehalogenation, typically occurs when a palladium-hydride (Pd-H) species forms during the catalytic cycle and undergoes premature reductive elimination with the aryl group[1].

Q1: Why is my 4-bromopyrazole yielding mostly the debrominated pyrazole (Ar-H) instead of the desired Suzuki product?

A: N-heterocyclic halides, particularly pyrazoles, are highly susceptible to dehalogenation due to their electronic properties[2]. The electron-deficient nature of the pyrazole ring makes the oxidative addition of Pd(0) to the C-Br bond relatively fast, but it can also slow down the subsequent transmetalation step. When transmetalation is sluggish, the long-lived Ar-Pd(II)-Br intermediate has time to undergo side reactions. If your solvent, ligand, or base can donate a hydride, a Pd-H species forms, leading to the debrominated byproduct[1].

Q2: How does the choice of base influence the debromination pathway?

A: The base plays a dual role: it activates the boronic acid for transmetalation, but strong, nucleophilic bases (e.g., NaOtBu, NaOH) can inadvertently promote the formation of Pd-H species[1]. Switching to milder, sterically hindered, or inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ is highly recommended. These milder bases facilitate the desired transmetalation while minimizing the hydride-transfer side reaction[2].

Q3: Does the free N-H of the pyrazole ring contribute to this side reaction?

A: Yes, significantly. The N-H protons on nitrogen-containing heterocycles are acidic and can interfere with basic reaction conditions[1]. Deprotonation of the pyrazole ring increases its electron density, which can alter the electronics of the oxidative addition complex. Furthermore, the free N-H can act as a direct proton source, facilitating hydrodebromination[3]. Protecting the N-H group (e.g., with THP, Boc, or Benzyl groups) is a proven strategy to suppress this side reaction[2].

Q4: Which ligands are best suited to outcompete debromination?

A: To minimize debromination, you must accelerate the transmetalation and reductive elimination steps so they outpace the hydride transfer pathway. Bulky, electron-rich phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are ideal[2]. These ligands increase the electron density at the palladium center, stabilizing the intermediate while their steric bulk forces the desired reductive elimination to occur rapidly[4].

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the logical relationship between the desired cross-coupling catalytic cycle and the competing hydrodebromination pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (R-B(OH)2) ArPdBr->TransMet Desired Pathway SideRxn Hydride Transfer / Protonation (Solvent/Base/N-H) ArPdBr->SideRxn Competing Side Reaction ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Coupled Product (Ar-R) RedElim->Product ArPdH Ar-Pd(II)-H SideRxn->ArPdH ArPdH->Pd0 Debrom Debrominated Byproduct (Ar-H) ArPdH->Debrom

Catalytic cycle of cross-coupling vs. the competing hydrodebromination pathway.

Part 3: Quantitative Optimization Data

Systematic optimization of the interdependent reaction parameters is essential for achieving high yields[4]. The table below summarizes the quantitative impact of adjusting specific variables on the ratio of the desired product to the debrominated byproduct in a standard 4-bromopyrazole Suzuki-Miyaura coupling.

Parameter AdjustedSub-Optimal ConditionOptimized ConditionDesired Product (%)Debrominated Byproduct (%)
Solvent System Ethanol / H₂O (Hydride donor)Toluene / H₂O (Aprotic)85%< 5%
Base Selection NaOtBu (Strong, nucleophilic)K₃PO₄ (Mild, inorganic)88%2%
Ligand Choice PPh₃ (Standard)SPhos (Bulky, electron-rich)92%< 1%
N-H Protection Unprotected (Free N-H)THP-Protected Pyrazole90%3%
Temperature 100 °C (Thermal decomposition)65 °C (Controlled heating)87%4%

Part 4: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and eliminate debromination in your pyrazole couplings.

W Start Observe >10% Ar-H in Pyrazole Coupling CheckNH Is Pyrazole N-H Unprotected? Start->CheckNH Protect Protect N-H (e.g., THP, Boc, Bn) CheckNH->Protect Yes CheckSolvent Is Solvent a Hydride Donor? (e.g., EtOH, iPrOH) CheckNH->CheckSolvent No ChangeSolvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is Base Too Strong? (e.g., NaOtBu) CheckSolvent->CheckBase No ChangeBase Switch to Milder Base (e.g., K3PO4, K2CO3) CheckBase->ChangeBase Yes CheckLigand Is Transmetalation Slow? CheckBase->CheckLigand No ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Optimize Catalyst

Step-by-step troubleshooting workflow to eliminate debromination side reactions.

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Suzuki-Miyaura coupling of a challenging N-heterocyclic bromide[1]. It incorporates In-Process Controls (IPCs) to verify mechanistic success at critical junctures, preventing wasted time and resources.

Reaction: N-Protected 4-Bromopyrazole + Arylboronic Acid → Biaryl Product

Step 1: Rigorous Reagent Preparation

Causality: Moisture and oxygen can degrade the active Pd(0) catalyst, while protic impurities act as hydride sources.

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the N-protected 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Validation Check: Ensure the physical appearance of the catalyst/ligand mixture is uniform. Clumping indicates moisture ingress.

Step 2: Solvent Addition and Degassing

Causality: Aprotic solvents prevent hydride donation[2].

  • Add a degassed, anhydrous mixture of Toluene/Dioxane (4:1 ratio, 0.2 M concentration).

  • Perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

Step 3: Controlled Execution

Causality: High temperatures accelerate thermal decomposition of reagents into hydride sources[1].

  • Stir the mixture at a reduced starting temperature of 60 °C (do not immediately heat to reflux).

Step 4: In-Process Control (IPC) - The Self-Validation Step

Causality: Monitoring the reaction early allows you to verify that transmetalation is outcompeting debromination.

  • At t = 1 hour: Withdraw a 20 µL aliquot under Argon. Quench with 100 µL H₂O and extract with 200 µL Ethyl Acetate.

  • Analyze the organic layer via LC-MS.

  • Decision Gate:

    • If Desired Product > 30% and Ar-H < 2%: The catalytic cycle is healthy. Continue heating at 60 °C.

    • If Ar-H > 10%: The transmetalation is failing or a hydride source is present. Halt the reaction. Re-verify the purity of your boronic acid and the anhydrous nature of your solvent.

    • If Unreacted Starting Material > 95%: Oxidative addition is too slow. Incrementally increase the temperature by 10 °C[1].

Step 5: Work-up and Isolation
  • Upon completion (verified by LC-MS showing <1% starting material), cool to room temperature.

  • Dilute with Ethyl Acetate, wash with water and brine to remove inorganic salts and base[2].

  • Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Part 6: References

  • Johnson Matthey Catalysis & Chiral Technologies - Cross-Coupling Reactions Guide. Available at:[Link]

  • MDPI - Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Available at:[Link]

Sources

column chromatography eluent systems for methoxybenzyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying methoxybenzyl (PMB) pyrazoles.

The PMB-pyrazole pharmacophore presents a unique chromatographic duality: the pyrazole ring contains a basic, pyridine-like nitrogen (and potentially an acidic pyrrole-like nitrogen if unsubstituted) that strongly interacts with stationary phases, while the PMB group adds significant lipophilicity and a weak hydrogen-bond accepting ether oxygen[1]. Understanding the causality behind these molecular interactions is the key to moving from frustrating, smeared columns to crisp, high-yielding purifications.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my PMB-protected pyrazole streak severely down the TLC plate and silica column, ruining my isolated yield? Causality: Normal-phase silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). The unshielded, basic nitrogen atoms in the pyrazole ring act as strong hydrogen-bond acceptors (and sometimes donors), causing them to bind aggressively to these silanols. This acid-base interaction results in a continuous retention-release cycle, manifesting as severe tailing or streaking. Solution: You must mask the active silanol sites. Add a basic modifier—typically 0.1% to 1% Triethylamine (TEA) or pyridine—to your organic eluent[2]. TEA competitively binds to the acidic silanols, deactivating the silica surface and allowing the basic pyrazole to elute as a tight, symmetrical band.

Q2: I am trying to separate N1 and N2 PMB-pyrazole regioisomers (alkylation products). Hexane/Ethyl Acetate isn't giving baseline resolution. What is the alternative? Causality: Regioisomers formed during the PMB-protection of pyrazoles often have nearly identical polarities but differ slightly in their dipole moments and 3D steric profiles. Standard aliphatic/ester solvent systems (Hexane/EtOAc) often lack the selectivity required to differentiate these subtle electronic differences. Solution: Switch your solvent selectivity. Move to a Dichloromethane (DCM) / Methanol system, or utilize a Toluene / Acetone gradient. A very shallow, isocratic elution is critical here. If TLC spots are still merging, you must switch to reverse-phase (C18) chromatography, where the hydrophobic interactions with the PMB group's distinct spatial orientation will drive separation[3].

Q3: My product co-elutes with residual 4-methoxybenzyl chloride (PMB-Cl) from the protection step. How do I separate them? Causality: PMB-Cl is highly non-polar and elutes very near the solvent front in standard mixtures. If your PMB-pyrazole is highly lipophilic, their retention factors (Rf) will merge. Solution: Exploit the polarity gap. Load your sample and flush the column with 100% Hexane for 2 to 3 column volumes (CV) . This will completely elute the non-polar PMB-Cl waste. Only after this wash should you introduce your polar modifier (e.g., 10% EtOAc) to elute the target pyrazole.

Part 2: Quantitative Data on Eluent Systems

To streamline your method development, the following table summarizes field-proven eluent systems for PMB-pyrazoles based on their structural sub-classes.

Table 1: Standardized Eluent Systems for PMB-Pyrazole Purification

Eluent SystemModifierVolume RatioTarget ApplicationTypical Rf
Hexane / Ethyl Acetate None90:10 to 50:50Standard lipophilic PMB-pyrazoles0.25 - 0.40
Hexane / Ethyl Acetate 0.1% - 1.0% TEA80:20 to 60:40Basic pyrazoles exhibiting tailing0.30 - 0.45
DCM / Methanol None99:1 to 90:10Polar pyrazole derivatives (e.g., amides)0.20 - 0.35
DCM / Methanol 0.1% NH₄OH95:5Highly basic/stubborn pyrazole amines0.25 - 0.40

Part 3: Self-Validating Experimental Protocol

When scaling up from analytical TLC to preparative flash chromatography, liquid loading often causes band broadening due to the poor solubility of PMB-pyrazoles in non-polar starting eluents. The following dry-loading protocol is engineered to guarantee a narrow initial injection band[4].

Protocol: Optimized Dry-Loading and Flash Chromatography for Basic PMB-Pyrazoles

  • Step 1: Dry Loading Preparation

    • Action: Dissolve the crude PMB-pyrazole mixture in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add dry silica gel to the flask at a 1:3 (crude mass : silica mass) ratio. Evaporate the solvent completely under reduced pressure (rotary evaporator).

    • Causality: Depositing the compound directly onto the silica matrix eliminates the solvent-solubility bottleneck, ensuring the compound enters the column as a perfectly flat, narrow band[3].

    • Validation Checkpoint: The resulting silica powder must be completely free-flowing. If it clumps or sticks to the glass walls, residual strong solvent remains. Do not proceed. Re-evaporate until perfectly dry, otherwise the residual DCM will cause premature elution and ruin the separation.

  • Step 2: Column Packing and Deactivation

    • Action: Slurry pack the column with your chosen starting eluent (e.g., Hexane/EtOAc 80:20 + 0.1% TEA). Flush the packed bed with 2 to 3 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: The basic modifier must pre-saturate the acidic silanol sites before the sample is introduced to prevent the pyrazole from binding irreversibly to the top of the column[2].

    • Validation Checkpoint: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It should read slightly basic (pH ~8), confirming the column is fully deactivated.

  • Step 3: Loading and Elution

    • Action: Carefully pour the dry-loaded silica powder evenly onto the top of the flat column bed. Cover it with a 1 cm layer of clean sea sand. Elute using positive air/nitrogen pressure.

    • Causality: The sand layer disperses the kinetic energy of the added solvent, preventing mechanical disruption of the silica bed which would lead to channeling.

    • Validation Checkpoint: Monitor the collected fractions via TLC. The product spots should remain perfectly circular. If tailing occurs mid-column, the TEA concentration in the mobile phase was insufficient.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve poor chromatographic performance.

G Start Crude PMB-Pyrazole TLC Run Initial TLC (Hexane/EtOAc) Start->TLC Check Evaluate Spot Resolution & Shape TLC->Check Tailing Severe Tailing / Streaking Check->Tailing Acid-Base Interaction Coelution Isomer Co-elution Check->Coelution Similar Dipole Good Crisp Spots (Rf 0.2 - 0.3) Check->Good Optimal Polarity ModTEA Add 0.1% - 1% TEA to Mobile Phase Tailing->ModTEA ModSolv Switch to DCM/MeOH or Shallow Gradient Coelution->ModSolv ScaleUp Dry Load onto Silica Gel Good->ScaleUp ModTEA->TLC Re-evaluate ModSolv->TLC Re-evaluate Flash Execute Flash Chromatography ScaleUp->Flash

Workflow for Troubleshooting and Optimizing PMB-Pyrazole Chromatography.

Part 5: References

  • University of Cape Town (UCT) Science - Standard Operating Procedure: FLASH CHROMATOGRAPHY. Available at:[Link]

  • Organic Syntheses - Dry silica gel - Organic Syntheses Procedure. Available at:[Link]

  • Holzer-group / Heterocycles - The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, a substituted pyrazole of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative analysis with structurally related compounds to predict and interpret its ¹H NMR data. We will delve into the causal factors behind expected chemical shifts and coupling patterns, present a detailed experimental protocol for acquiring such a spectrum, and provide a logical workflow for its analysis.

The Structural Landscape and Its Spectroscopic Implications

The structure of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole combines three key fragments that collectively determine its ¹H NMR signature: a 4-bromopyrazole ring, a benzyl group, and a methoxy substituent on the benzyl ring. The electronegativity of the bromine atom and the aromatic nature of the pyrazole and benzyl rings will significantly influence the chemical shifts of the adjacent protons.

The expected proton environments are:

  • Pyrazole Ring Protons: Two distinct protons on the pyrazole ring (H-3 and H-5).

  • Benzyl Group Protons: A methylene bridge (-CH₂-) and four aromatic protons on the substituted phenyl ring.

  • Methoxy Group Protons: A methyl group (-OCH₃).

Predicted ¹H NMR Spectrum and Comparative Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the chemical shifts (δ) for the protons of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. For this analysis, we will reference data for 4-bromopyrazole, 3-methoxybenzyl derivatives, and other substituted pyrazoles.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
1~ 7.5 - 7.7Singlet1HH-5 (pyrazole)The protons on the pyrazole ring typically appear in the aromatic region. In 4-bromopyrazole, the H-3 and H-5 protons are equivalent and appear as a singlet. The introduction of the benzyl group at N-1 will break this symmetry.
2~ 7.4 - 7.6Singlet1HH-3 (pyrazole)Similar to H-5, its chemical shift is influenced by the electron-withdrawing bromine and the N-benzyl group.
3~ 7.2 - 7.4Multiplet1HAr-H (benzyl)The aromatic protons of the 3-methoxybenzyl group will exhibit complex splitting patterns. Data for 3-methoxybenzyl chloride shows aromatic protons in the range of 6.8-7.3 ppm[1].
4~ 6.8 - 7.0Multiplet3HAr-H (benzyl)These protons are influenced by the electron-donating methoxy group, leading to a slight upfield shift compared to unsubstituted benzene.
5~ 5.3Singlet2H-CH₂- (benzyl)The benzylic protons are deshielded by the adjacent nitrogen of the pyrazole ring and the aromatic ring. In 3-methoxybenzyl chloride, the benzylic protons appear around 4.5 ppm[1]. The nitrogen atom in the pyrazole will likely cause a further downfield shift.
6~ 3.8Singlet3H-OCH₃The methoxy protons typically appear as a sharp singlet in this region. 1H NMR data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole shows the methoxy protons at 4.05 ppm[2][3].

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR Spectrum Analysis.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for many organic molecules. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but this will alter the chemical shifts[4][5].

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures quantitative integration.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

The molecular structure with the predicted proton assignments is depicted below.

Caption: Structure of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole with Proton Labels.

Conclusion

This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. By leveraging comparative data from structurally related molecules, we have established a reliable set of predicted chemical shifts and outlined a robust experimental protocol for data acquisition. This approach, combining predictive analysis with rigorous experimental methodology, is fundamental to the successful structural elucidation of novel chemical entities in a research and development setting. The provided workflows and diagrams serve as a practical tool for scientists, ensuring both accuracy and efficiency in their analytical endeavors.

References

  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 41(3), 199-206. Available at: [Link]

  • Reina, F., Elguero, J., & Claramunt, R. M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 22-26. Available at: [Link]

  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Journal of University of Babylon for Pure and Applied Sciences, 26(1), 223-231. Available at: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Venkateswarlu, V., Kour, J., Kumar, K. A. A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. New Journal of Chemistry, 42(15), 12530-12534. Available at: [Link]

  • Holzer, W., Kleiziene, N., Arbačiauskiene, E., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. PHAIDRA. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • Kaunas University of Technology. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-1-(3-methoxypropyl)-1h-pyrazole. Retrieved from [Link]

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Comparative Guide: Optimizing HPLC Purity Assays for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mechanistic Method Development, Comparative Performance, and ICH Q2(R2) Validation

Introduction & Chromatographic Challenges

The compound 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole (CAS: 1183361-75-2) is a highly valued halogenated heterocyclic building block used extensively in the synthesis of kinase inhibitors and anti-inflammatory agents. However, analyzing the purity of pyrazole derivatives presents distinct chromatographic challenges that can compromise data integrity if not mechanistically addressed.

The Causality of Peak Distortion: The basic nitrogen atom within the pyrazole ring has a strong propensity to interact with unendcapped, residual silanol groups on traditional silica-based stationary phases. This secondary ion-exchange interaction leads to severe peak tailing and broad elution profiles. Furthermore, the lipophilic nature of the bromo and methoxybenzyl moieties requires careful optimization of the organic modifier to achieve baseline separation from closely related structural isomers (e.g., 2-methoxybenzyl regioisomers) and des-bromo impurities[1].

To overcome these challenges, analytical scientists must move away from legacy methods and adopt modern, kinetically optimized approaches.

Comparative Performance Analysis: Core-Shell vs. Traditional Fully Porous Columns

To establish the most robust purity assay, we evaluated a modern Core-Shell C18 method against a Traditional Fully Porous C18 method. The core-shell architecture features a solid silica core surrounded by a porous outer layer. This reduces the longitudinal diffusion path of the analyte, minimizing band broadening and delivering UHPLC-like efficiency at standard HPLC backpressures.

Furthermore, replacing a neutral phosphate buffer with 0.1% Trifluoroacetic Acid (TFA) acts as a critical ion-pairing agent. The low pH (~2.0) fully protonates the pyrazole nitrogen and suppresses silanol ionization, eliminating secondary interactions and yielding sharp, symmetrical peaks[1].

Table 1: Performance Comparison of HPLC Methodologies
Chromatographic ParameterTraditional Fully Porous MethodModern Core-Shell Method (Recommended)
Stationary Phase 5.0 µm Fully Porous C182.7 µm Core-Shell C18
Mobile Phase Phosphate Buffer (pH 6.5) / Methanol0.1% TFA (pH ~2.0) / Acetonitrile
Run Time 25.0 min12.0 min
Tailing Factor ( As​ ) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Resolution ( Rs​ ) 1.4 (Incomplete baseline separation)3.2 (Baseline resolved)
Theoretical Plates ( N ) ~8,000~22,000

Experimental Workflow

The following diagram illustrates the logical progression from sample preparation through to ICH Q2(R2) compliant validation.

HPLC_Workflow Start Sample Preparation 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole SST System Suitability Testing (SST) Rs > 2.0, As < 1.5, RSD < 2.0% Start->SST Chromatography Core-Shell C18 RP-HPLC Gradient Elution (0.1% TFA / ACN) SST->Chromatography Validation ICH Q2(R2) Validation Specificity, Accuracy, Precision Chromatography->Validation DataAnalysis Data Analysis & Purity Reporting % Area Normalization Validation->DataAnalysis

HPLC method development and ICH Q2(R2) validation workflow for pyrazole derivatives.

Step-by-Step Methodology (Self-Validating Protocol)

A scientifically sound protocol must be a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method proves its "fitness for purpose" before any unknown sample is analyzed[3].

Phase 1: Reagent & Sample Preparation
  • Diluent Choice: Use HPLC-grade Methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic brominated pyrazole while maintaining compatibility with the initial mobile phase conditions to prevent peak splitting or distortion[4].

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare identically to the standard solution.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell C18, 4.6 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity and better mass transfer than methanol, which is critical for resolving closely eluting regioisomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times).

  • Detection: UV at 220 nm (captures the π−π∗ transitions of the substituted benzyl and pyrazole rings).

  • Injection Volume: 5.0 µL.

Phase 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
8.02080
10.02080
10.18020
12.08020
Phase 4: System Suitability Testing (SST)

Inject the Standard Solution five times consecutively. The system is only validated for sample analysis if it meets the following criteria:

  • Precision: Relative Standard Deviation (%RSD) of the peak area 2.0%.

  • Peak Symmetry: Tailing Factor ( As​ ) 1.5.

  • Efficiency: Theoretical Plates ( N ) 10,000.

  • Resolution: Rs​≥ 2.0 between the main peak and any known spiked impurities (e.g., des-bromo impurity).

ICH Q2(R2) Validation Framework

To ensure global regulatory compliance, this analytical procedure must be validated according to the latest ICH Q2(R2) guidelines[5]. The updated framework emphasizes a lifecycle approach and requires the demonstration of the following parameters:

  • Specificity: The method must unequivocally assess the analyte in the presence of expected impurities. The core-shell/TFA gradient ensures no co-elution occurs at the retention time of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

  • Linearity & Range: Validate across 50% to 150% of the target concentration (0.05 to 0.15 mg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Perform recovery studies by spiking known quantities of the reference standard into a blank matrix. Acceptance criteria: 98.0% – 102.0% recovery[1].

  • Precision (Repeatability & Intermediate Precision): Assess intra-day and inter-day variance. The ICH Q2(R2) guideline requires manufacturers to prove the method consistently delivers dependable results under slightly varied conditions (different analysts, different days)[5].

By adhering to this optimized, mechanistically grounded protocol, laboratories can ensure highly accurate, reproducible, and regulatory-compliant purity profiling of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl
  • ICH Q2(R2)
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv

Sources

Comparative Guide: Crystal Structure Determination of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The three-dimensional arrangement of atoms within pyrazole derivatives is crucial for understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. For small organic molecules like 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole , obtaining a high-quality crystal structure is often the bottleneck in the development pipeline. This guide provides an objective, data-driven comparison of three primary crystallographic techniques: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By analyzing the causality behind experimental choices, this guide empowers scientists to select the optimal self-validating workflow based on sample morphology and data requirements.

The Structural Challenge of the Target Molecule

To understand why specific crystallographic methods succeed or fail, we must first analyze the intrinsic chemical nature of the target analyte.

Chemical Context: Unsubstituted 1H-pyrazoles typically form robust, highly ordered crystal lattices driven by strong, directional N–H···N hydrogen bonds, often assembling into trimeric or catemeric motifs[1]. However, in 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole , the N1 position is alkylated by a 3-methoxybenzyl group.

Crystallization Causality: Because the N1 substitution eliminates the primary hydrogen bond donor, the crystal lattice must rely on significantly weaker intermolecular forces to stabilize[1]. The packing is instead governed by:

  • Weak C–H···O interactions (involving the methoxy group).

  • C–H···Br halogen interactions.

  • π-π stacking between the pyrazole and benzyl rings[2][3].

The Result: Molecules relying on weak, non-directional interactions often suffer from rapid, uncontrolled nucleation during synthesis, precipitating as fine, seemingly amorphous powders rather than growing into the large (>10 μm) single crystals required for traditional SC-XRD[4]. This necessitates alternative analytical approaches like MicroED or PXRD.

Methodological Contenders: A Comparative Analysis

A. Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the most established technique for determining absolute configuration and sub-angstrom atomic positions[5]. It relies on the scattering of X-ray photons by the electron clouds of the atoms.

  • Strengths: Unambiguous determination of absolute stereochemistry; highly mature data processing software (e.g., SHELX); low R-values (typically 4–6%)[6].

  • Limitations: Strictly requires large, well-ordered crystals. For 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, growing such crystals may take weeks of solvent screening, or may be thermodynamically impossible[4].

B. Microcrystal Electron Diffraction (MicroED): The Cryo-EM Revolution

MicroED leverages standard transmission electron microscopes (cryo-TEM) to collect diffraction data from sub-micron crystals[7]. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can solve structures directly from vanishingly small nanocrystals found in standard synthetic powders[4][8].

  • Strengths: Bypasses the crystallization bottleneck; requires minimal sample (<1 mg); highly sensitive to lighter atoms (like hydrogen) because electrons scatter from the electrostatic potential rather than the electron cloud[6][9].

  • Limitations: Dynamical scattering (multiple scattering events) can complicate data processing if crystals are too thick; absolute configuration determination is more challenging than in SC-XRD[10].

C. Powder X-Ray Diffraction (PXRD): The Bulk Workhorse

PXRD analyzes bulk polycrystalline powders. While primarily used for phase purity and polymorph screening, structures can be solved de novo using Rietveld refinement.

  • Strengths: Requires zero crystal growth; excellent for identifying bulk phase composition and tracking polymorphism[8][11].

  • Limitations: Severe peak overlap at high diffraction angles; frequently fails to resolve the exact positions of hydrogen atoms or distinguish subtle rotational disorders (e.g., the orientation of the methoxy group)[6][9].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to small organic molecules like pyrazole derivatives.

ParameterSC-XRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 μm~ 0.1 to 1 μmBulk Powder (Nanoscale to Microscale)
Sample Quantity Needed Single isolated crystal< 1 mg (Powder)10 – 50 mg
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å> 1.2 Å (Often limited by peak overlap)
Hydrogen Atom Visibility Good (Inferred from electron density)Excellent (Directly visible via electrostatic potential)Poor (Often missing or computationally fixed)
Data Collection Time Hours to DaysMinutes (~1 min per crystal)Minutes to Hours
Primary Use Case Absolute structure, IP protectionRapid structure from unoptimized powdersPhase purity, bulk polymorph screening

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and scientific integrity, the following protocols detail the step-by-step methodologies, emphasizing the causality behind critical experimental parameters.

Protocol 1: SC-XRD Workflow
  • Crystal Selection: Suspend the synthesized pyrazole derivative in Paratone-N oil. Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant during cooling[12].

  • Mounting: Select a single crystal with sharp, well-defined edges under a polarizing microscope and mount it on a goniometer head using a MiTeGen loop[12].

  • Cryo-Cooling: Place the crystal in a stream of cold nitrogen (100–120 K). Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (B-factors), drastically improving the resolution of high-angle diffraction spots and reducing X-ray-induced radical damage[12].

  • Data Collection: Irradiate with Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) radiation. Rotate the crystal through a series of ω-scans.

  • Refinement: Integrate data and solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on F² (SHELXL)[5].

Protocol 2: MicroED Workflow
  • Sample Preparation: Take a crude powder sample of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. Gently crush it between two glass slides to induce fracture along cleavage planes, generating sub-micron fragments[4].

  • Grid Application: Apply the dry powder directly to a holey carbon TEM grid. Causality: Dry application avoids solvent-induced polymorphic transitions that can occur if the sample is drop-cast from a suspension[7].

  • Cryo-Plunging: Plunge the grid into liquid nitrogen. Causality: Maintains the sample in a cryogenic state to mitigate electron radiation damage during exposure[7][8].

  • Continuous Rotation Data Collection: Load the grid into a cryo-TEM operating at 200 kV. Identify a suitable nanocrystal. Collect diffraction data using an ultralow electron dose rate (<0.01 e⁻/Ų/s) while continuously rotating the stage (e.g., at 0.5°/s)[4][8]. Causality: Continuous rotation integrates the diffraction intensities across the Bragg condition, minimizing dynamical scattering artifacts and yielding highly accurate structure factors[4][7].

  • Processing: Convert the fast-camera movie frames to standard crystallographic formats (e.g., SMV) and process using standard X-ray software (MOSFLM, XDS)[4].

Visualizing the Analytical Pathways

Diagram 1: Technique Selection Matrix

The following decision tree illustrates the logical workflow for selecting a crystallographic method based on the physical state of the synthesized pyrazole derivative.

Workflow Start 4-Bromo-1-(3-methoxybenzyl) -1H-pyrazole Sample Assess Assess Crystal Size & Morphology Start->Assess Large Large Crystals (>10 μm) Assess->Large Nano Nanocrystals / Powder (<1 μm) Assess->Nano Bulk Bulk Polycrystalline Powder Assess->Bulk SCXRD SC-XRD Gold Standard Resolution Large->SCXRD MicroED MicroED Rapid Sub-micron Analysis Nano->MicroED PXRD PXRD Phase Purity Screening Bulk->PXRD

Caption: Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Diagram 2: Mechanistic Scattering Pathways

Understanding the fundamental physical interaction between the probe (X-ray vs. Electron) and the sample dictates the data quality, particularly regarding the resolution of light atoms like hydrogen.

Mechanism Xray X-Ray Photons SampleX Crystal Lattice (>10 μm) Xray->SampleX Electron Electrons (Cryo-TEM) SampleE Nanocrystal (<1 μm) Electron->SampleE InteractX Scattering by Electron Cloud SampleX->InteractX InteractE Scattering by Electrostatic Potential SampleE->InteractE ResultX SC-XRD Data (Requires Large Volume) InteractX->ResultX ResultE MicroED Data (Strong Interaction) InteractE->ResultE

Caption: Mechanistic comparison of X-ray versus electron scattering in crystal structure determination.

Conclusion

For the structural determination of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole , the choice of technique is dictated by the success of the crystallization process. If large, well-ordered crystals can be coaxed from solution despite the lack of strong N-H···N hydrogen bonds, SC-XRD remains the definitive tool for absolute structural assignment[1][5]. However, because such molecules frequently yield recalcitrant microcrystalline powders, MicroED represents a paradigm shift. By exploiting the strong interaction of electrons with the electrostatic potential of the lattice, MicroED not only solves the structure directly from the crude powder in minutes but also provides superior resolution of hydrogen atom positions compared to traditional PXRD [4][6].

References

  • [12] A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem. 12

  • [2] X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. 2

  • [5] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. 5

  • [3] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. PMC - NIH. 3

  • [1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 1

  • [4] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PMC - NIH. 4

  • [7] Microcrystal Electron Diffraction of Small Molecules. PMC - NIH. 7

  • [10] Crystal structure determination with SCXRD & MicroED. XtalPi. 10

  • [11] Crystal structure Determination of Small Molecules by 3D ED/MicroED. IUCr Journals.11

  • [9] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. PMC - NIH. 9

  • [8] An Updated Structure of Oxybutynin Hydrochloride. PMC - NIH.8

  • [6] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. Diva-Portal.6

Sources

Unambiguous Differentiation of N1 and N2 Isomers in Benzyl Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The N-alkylation of unsymmetrical pyrazoles is a critical transformation in drug discovery, as the pyrazole core is a privileged scaffold in numerous pharmacologically active compounds. However, the annular tautomerism of the pyrazole ring means that both nitrogen atoms (N1 and N2) possess nucleophilic character. Consequently,1[1]. Differentiating these isomers is a mandatory quality control step; the spatial orientation of the benzyl group drastically alters the molecule's three-dimensional conformation, target binding affinity, and pharmacokinetic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical methodologies used to distinguish these isomers. Rather than merely listing parameters, this guide explores the causality behind the spectroscopic phenomena and provides self-validating experimental protocols to ensure absolute structural certainty.

The Causality of Pyrazole Regioselectivity

In an unsymmetrical 3-substituted 1H -pyrazole, the tautomeric equilibrium dictates that deprotonation yields a pyrazolate anion where the negative charge is delocalized across both nitrogens. The regioselectivity of the subsequent electrophilic attack by a benzyl halide is governed by:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. Bulky substituents at the C3 position will1[1].

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring modulate the electron density, altering the relative nucleophilicity of N1 versus N2.

Because the resulting N1 and N2 isomers often exhibit similar polarities, chromatographic separation can be challenging, necessitating robust downstream analytical techniques to confirm the identity of the isolated fractions.

Comparative Analytical Techniques for Isomer Differentiation

To establish a self-validating system, researchers must employ orthogonal analytical techniques. Table 1 summarizes the primary methods used to differentiate N1 and N2 isomers.

Table 1: Comparison of Analytical Methods for Pyrazole Isomer Differentiation

Analytical MethodDiagnostic FeatureAdvantagesLimitations
2D NMR (NOESY/ROESY) Spatial proximity (< 5 Å) between benzyl CH2​ and pyrazole ring protonsNon-destructive, highly reliable in solution state[2]Requires assigned 1 H spectra; signal overlap can obscure correlations
2D NMR (HMBC) 2- or 3-bond carbon-proton couplings ( 3JC−H​ )Unambiguous mapping of the carbon skeletonLower sensitivity; requires higher sample concentration
15 N NMR Spectroscopy Distinct chemical shifts for pyrrole-like vs. pyridine-like nitrogensDirect observation of the alkylation site[3]Very low natural abundance of 15 N requires specialized probes or indirect detection
X-ray Crystallography Absolute 3D atomic coordinatesProvides definitive, indisputable structural proof[4]Requires the growth of high-quality single crystals
Deep Dive: NMR Spectroscopy (The Gold Standard)

While X-ray crystallography provides absolute certainty, it is not always feasible. NMR spectroscopy remains the most practical and robust method for isomer differentiation. The causality behind the NMR shifts lies in the electronic environment of the heterocycle.

  • 15 N NMR Differentiation: The two nitrogen atoms in an N-alkylated pyrazole exist in distinctly different electronic states. The N1 nitrogen (pyrrole-like, bonded to the benzyl group) donates its lone pair into the aromatic π -system, resulting in increased shielding. Conversely, the N2 nitrogen (pyridine-like) possesses an orthogonal lone pair in an sp2 orbital, making it highly deshielded. Consequently, the3[3].

  • 2D NOESY / ROESY: The spatial proximity of the benzylic protons to the pyrazole ring protons is the most definitive 1 H NMR diagnostic tool. In the N1-benzyl isomer, the benzylic CH2​ protons will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak to the adjacent H5 proton. In the N2-benzyl isomer, the2[2].

  • 13 C NMR & HMBC: Alkylation at N1 versus N2 uniquely shifts the adjacent quaternary carbons. HMBC experiments validate the NOESY data by tracing the5[5].

Table 2: Benchmark NMR Chemical Shifts for Benzyl Pyrazole Isomers

NucleusN1-Benzyl Isomer BenchmarkN2-Benzyl Isomer BenchmarkCausality / Structural Basis
15 N ~150 – 195 ppm~240 – 265 ppmPyrrole-like (shielded) vs. Pyridine-like (deshielded) lone pair[3]
13 C (C3/C5) C5 is typically more shieldedC3 is typically more shieldedProximity to the electron-donating alkyl group alters local diamagnetic shielding
NOE Cross-peak Benzyl CH2​ H5Benzyl CH2​ H3Spatial proximity (< 5 Å) dictates dipole-dipole cross-relaxation
Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the following protocols form a closed, self-validating loop: the synthesis generates the isomers, chromatography isolates them, and orthogonal NMR techniques independently confirm their identity.

Protocol A: Synthesis and Isolation of N1/N2 Benzyl Pyrazoles

  • Reaction Setup: Dissolve 1.0 equivalent of the unsymmetrical 3-substituted 1H -pyrazole in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Dropwise add 1.1 equivalents of benzyl bromide. Stir the reaction mixture for 4–6 hours at room temperature. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with distilled H2​O and extract three times with EtOAc. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Expert Insight: The N1 isomer typically elutes slightly faster due to a lower overall dipole moment, but this must be empirically verified via the downstream NMR protocol.

Protocol B: NMR Acquisition and Interpretation

  • Sample Preparation: Dissolve 15–20 mg of the purified isomer fraction in 0.6 mL of CDCl3​ or DMSO−d6​ (use standard 5 mm NMR tubes).

  • 1D Acquisition ( 1 H and 13 C): Acquire standard 1D spectra. Assign the benzylic CH2​ protons (typically a singlet around 5.2–5.4 ppm) and identify the pyrazole ring protons.

  • NOESY Acquisition: Execute a 2D NOESY experiment with a mixing time of 400–600 ms.

    • Validation Check: Inspect the 2D contour plot for a cross-peak between the benzylic CH2​ signal and the adjacent pyrazole ring proton (H3 or H5).

  • HMBC Acquisition: Execute a 2D 1 H- 13 C HMBC experiment to map the carbon skeleton.

    • Validation Check: Trace the 3-bond correlation from the benzylic CH2​ protons to the quaternary ring carbons to orthogonally confirm the NOESY assignment.

Visualization of the Analytical Workflow

G A N-Benzylation of Pyrazole (N1 & N2 Isomer Mixture) B Chromatographic Separation (Silica / Prep-HPLC) A->B Purify C 1D & 2D NMR Spectroscopy (1H, 13C, 15N, NOESY, HMBC) B->C Primary Analysis D X-Ray Crystallography (Absolute Configuration) B->D Orthogonal Validation E N1-Benzyl Isomer 15N: ~150-190 ppm NOE: Benzyl CH2 to H5 C->E 15N Shift & NOE F N2-Benzyl Isomer 15N: ~240-260 ppm NOE: Benzyl CH2 to H3 C->F 15N Shift & NOE D->E Crystal Structure D->F Crystal Structure

Workflow for analytical differentiation of N1 and N2 benzyl pyrazole isomers.

References
  • BenchChem.Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • ResearchGate.Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • MDPI.On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • Arabian Journal of Chemistry.New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study.
  • American Chemical Society (ACS).N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.

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Safety Operating Guide

Operational Safety and Disposal Protocol for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the use of specialized building blocks like[1], establishing rigorous operational and disposal protocols is paramount. This halogenated heterocyclic compound presents specific logistical challenges. Mishandling or improper disposal not only risks regulatory non-compliance but can also lead to the generation of toxic hydrobromic acid (HBr) gas upon degradation or combustion.

This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, grounded in EPA hazardous waste regulations and[2].

Physicochemical Profile & Hazard Causality

Understanding the molecular properties of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is the first step in designing a robust safety protocol. The presence of the bromine atom significantly alters its disposal requirements compared to non-halogenated analogs.

Table 1: Physicochemical Properties and Operational Implications

Property / AttributeDetailOperational Implication (Causality)
Chemical Name 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazoleContains a stable pyrazole core and a reactive brominated site, requiring chemical compatibility checks before mixing waste.
CAS Number 1183361-75-2Unique identifier essential for accurate SDS tracking and inventory management.
Molecular Formula C11H11BrN2OHigh carbon-to-halogen ratio; cannot be discharged into standard aqueous or non-halogenated organic waste streams.
Physical State Solid / PowderPoses aerosolization and dust inhalation risks during weighing and transfer operations.
Waste Classification Halogenated Organic WasteMust be segregated to prevent costly contamination of non-halogenated streams[3].
Combustion Byproducts COx, NOx, HBr gasIncineration must occur in specialized facilities equipped with alkaline scrubbers to neutralize acidic gases.
Operational Safety Protocol: Handling & Preparation

Before generating waste, researchers must implement handling procedures that minimize exposure and environmental release. The causality behind these steps is rooted in the compound's potential to act as a localized irritant and an environmental contaminant.

Step-by-Step Handling Methodology:

  • Engineering Controls (Fume Hood): Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Weighing solids generates micro-particulates. The negative pressure draft prevents the inhalation of brominated organic dust, which can irritate the respiratory mucosa.

  • Personal Protective Equipment (PPE) Selection: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a standard lab coat.

    • Causality: Nitrile provides superior chemical resistance to halogenated organics compared to latex, preventing transdermal absorption if the compound is accidentally dissolved in carrier solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

  • Static Elimination: Use an anti-static weighing boat and an ionizing bar if the ambient laboratory humidity is below 40%.

    • Causality: Fine powders of heterocyclic compounds are highly prone to static cling, which can cause sudden aerosolization, loss of material, and widespread benchtop contamination during transfer.

Disposal Workflow: Segregation and Packaging

Under the Resource Conservation and Recovery Act (RCRA), 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole must be managed as a [3]. Mixing this compound with general solvent waste is a critical operational failure.

Step-by-Step Disposal Methodology:

  • Waste Stream Identification: Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • Causality: Halogenated waste requires high-temperature incineration with specialized alkaline scrubbers to neutralize HBr gas. Mixing it with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment.

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: HDPE and glass are inert to most halogenated aromatics and their typical carrier solvents, preventing container degradation and secondary leaks. This must comply with [4].

  • Labeling & Documentation: Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole" and its carrier solvent.

    • Causality & Self-Validation: Labeling at inception creates a self-validating inventory system; anyone inspecting the fume hood instantly knows the container's contents, avoiding the creation of unidentified "orphan" waste which triggers expensive analytical testing by disposal vendors[3].

  • Secondary Containment: Place the primary waste container within a secondary spill tray.

    • Causality: In the rare event of primary container failure, secondary containment captures the breach, acting as a fail-safe to prevent contamination of laboratory drainage systems.

Waste Segregation and Disposal Pathway

The following workflow illustrates the logical progression of waste management for brominated pyrazole derivatives, ensuring compliance from generation to final destruction.

G Start Waste Generation: 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole Classify Classification: RCRA Halogenated Organic Waste Start->Classify Segregate Segregation: Isolate from Non-Halogenated Streams Classify->Segregate Package Packaging: HDPE / Glass Container in Secondary Tray Segregate->Package Label Labeling: Full Chemical Name + Accumulation Date Package->Label Store Storage: Satellite Accumulation Area (< 180 Days) Label->Store Dispose Final Destruction: High-Temp Incineration with HBr Scrubber Store->Dispose

Operational workflow for the segregation and EPA-compliant disposal of halogenated organic waste.

Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

    • Causality: Minimizes the risk of tracking the powdered compound throughout the facility on footwear.

  • Don Emergency PPE: Upgrade to a particulate respirator (N95 or P100) if the spill occurs outside a ventilated fume hood.

    • Causality: Prevents inhalation of airborne brominated particulates before they settle.

  • Containment (Solid Spill): Do NOT sweep with a dry broom. Instead, gently cover the spill with damp paper towels or a commercial chemical absorbent pad.

    • Causality: Dry sweeping forcefully aerosolizes the fine powder. Dampening the material suppresses dust formation, creating a self-contained matrix that is easily collected.

  • Collection: Carefully scoop the dampened material using a non-sparking plastic scoop and place it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol) followed by soap and water. Collect all liquid washings into the halogenated waste container.

    • Causality: Ensures no micro-residue remains on the benchtop, which could cause cross-contamination in future synthetic workflows.

References
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste." EPA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov.[Link]

Sources

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